molecular formula C10H4CoF12O4 B1644337 Cobalt(II)hexafluoroacetylacetonate CAS No. 19648-83-0

Cobalt(II)hexafluoroacetylacetonate

Cat. No.: B1644337
CAS No.: 19648-83-0
M. Wt: 475.05 g/mol
InChI Key: BOMJMIRWVAOTFV-PAMPIZDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Beta-Diketones in Coordination Chemistry

Beta-diketones, also known as β-diketones or 1,3-diketones, are a crucial class of organic compounds in coordination chemistry. researchgate.netijpras.com Their utility stems from their ability to act as versatile chelating ligands, forming stable complexes with a wide array of metal ions. alfachemic.comnih.gov This chelating ability arises from the presence of two carbonyl groups separated by a methylene (B1212753) group, which can exist in equilibrium with its enol tautomer. The deprotonated enol form acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. researchgate.net

The significance of β-diketone ligands extends to various applications, including:

Catalysis: Metal β-diketonate complexes are employed as catalysts in various organic transformations. mdpi.com

Luminescent Materials: The ligands can form complexes with rare earth ions that exhibit characteristic fluorescence, making them useful in luminescent materials. alfachemic.com

Precursors for Material Synthesis: They serve as molecular precursors for the synthesis of metal oxides and other materials through techniques like chemical vapor deposition (CVD). researchgate.net

Analytical Chemistry: Their ability to form volatile metal complexes is exploited in techniques like gas chromatography.

Unique Aspects of Hexafluoroacetylacetonate Ligands

The hexafluoroacetylacetonate (hfac) ligand is a derivative of acetylacetonate (B107027) where the methyl groups are replaced by trifluoromethyl (CF3) groups. This substitution imparts unique properties to the resulting metal complexes. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the Lewis acidity of the metal center in the complex. wikipedia.org This increased acidity can influence the reactivity and catalytic activity of the complex.

Furthermore, the presence of fluorine atoms increases the volatility of the metal complexes. wikipedia.org This property is particularly advantageous for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), where volatile precursors are required for the deposition of thin films. researchgate.netacs.org The hfac ligand's ability to form stable, volatile complexes has made it a key component in the development of precursors for the deposition of metal and metal oxide thin films used in microelectronics and other advanced materials. researchgate.net

Overview of Cobalt(II) Complexes in Contemporary Chemical Science

Cobalt(II) complexes are a cornerstone of modern coordination chemistry, exhibiting a diverse range of structures, reactivity, and applications. researchgate.net The cobalt(II) ion, with its d7 electron configuration, can adopt various coordination geometries, most commonly octahedral and tetrahedral, leading to a rich variety of magnetic and spectroscopic properties. researchgate.netnih.gov

The chemistry of cobalt(II) is characterized by its ability to participate in redox reactions, readily accessing the cobalt(III) oxidation state, particularly when stabilized by appropriate ligands. docbrown.info This redox activity is central to the catalytic applications of cobalt complexes in oxidation reactions. mdpi.com

Cobalt(II) complexes have found applications in numerous areas, including:

Catalysis: As catalysts for oxidation, polymerization, and other organic transformations. mdpi.com

Biomimetic Chemistry: As models for the active sites of metalloenzymes, such as vitamin B12. scirp.org

Materials Science: As precursors for the synthesis of cobalt-containing materials like oxides and magnetic materials. researchgate.net

Molecular Magnetism: The paramagnetic nature of many cobalt(II) complexes makes them interesting for the development of molecular magnets.

Scope and Research Trajectories of Cobalt(II)hexafluoroacetylacetonate

Research on cobalt(II)hexafluoroacetylacetonate, often in the form of its dihydrate or other adducts, is primarily driven by its potential as a precursor for materials synthesis. researchgate.netresearchgate.net A significant focus of research is on its application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of cobalt oxide thin films. researchgate.netacs.orgnih.gov These films have potential applications in areas such as catalysis, energy storage, and electronics. researchgate.net

Current research trajectories include:

Precursor Design: Synthesizing and characterizing new cobalt(II)hexafluoroacetylacetonate adducts with auxiliary ligands to improve their volatility, stability, and decomposition characteristics for CVD and ALD processes. researchgate.netresearchgate.net

Deposition Studies: Investigating the deposition of cobalt and cobalt oxide thin films using cobalt(II)hexafluoroacetylacetonate precursors and studying the properties of the resulting films. researchgate.net

Catalytic Applications: Exploring the catalytic activity of cobalt(II)hexafluoroacetylacetonate and its derivatives in various chemical reactions.

Fundamental Studies: Investigating the gas-phase chemistry and fragmentation patterns of cobalt(II)hexafluoroacetylacetonate to better understand its behavior in deposition processes. nih.gov

Data Tables

Table 1: Properties of Hexafluoroacetylacetone (B74370)

PropertyValue
Chemical Formula C5H2F6O2
Molar Mass 208.06 g/mol
Appearance Colorless liquid
Density 1.47 g/mL
Boiling Point 70 to 71 °C
Solubility in water Soluble
Tautomerism Exists almost exclusively as the enol form

Data sourced from wikipedia.org

Table 2: Properties of Cobalt(II)hexafluoroacetylacetonate Hydrate

PropertyValue
CAS Number 206986-92-7
Linear Formula Co(C5HF6O2)2 · xH2O
Molecular Weight 473.03 (anhydrous basis)
Melting Point 197 °C (decomposes)

Data sourced from sigmaaldrich.com

Detailed Research Findings

Recent research has focused on the synthesis and characterization of adducts of cobalt(II)hexafluoroacetylacetonate to enhance its properties as a CVD precursor. For instance, the synthesis of a cobalt(II) hexafluoroacetylacetonate ethylenediamine (B42938) complex has been reported. researchgate.netacs.orgnih.gov This complex was found to be a monomer with a pseudo-octahedral cobalt(II) center, exhibiting high volatility and a clean decomposition pathway, making it a promising precursor for the CVD of cobalt oxide nanostructures. researchgate.netacs.orgnih.gov

Studies on the thermal properties of cobalt(II)hexafluoroacetylacetonate adducts with polyethers have also been conducted. researchgate.net These adducts were found to be low-melting and easily evaporated, facilitating their use in low-pressure CVD for the deposition of cobalt oxide films. researchgate.net The resulting films showed potential as semiconducting materials. researchgate.net

Furthermore, gas-phase studies have investigated the ligand exchange reactions of cobalt(II)hexafluoroacetylacetonate. nih.gov These studies provide fundamental insights into the reactivity and stability of the complex in the gas phase, which is crucial for optimizing CVD and ALD processes. nih.gov

Properties

CAS No.

19648-83-0

Molecular Formula

C10H4CoF12O4

Molecular Weight

475.05 g/mol

IUPAC Name

cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H2F6O2.Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-;

InChI Key

BOMJMIRWVAOTFV-PAMPIZDHSA-N

SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Co]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Co]

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of Cobalt Ii Hexafluoroacetylacetonate and Its Derivatives

Synthetic Routes for Cobalt(II)hexafluoroacetylacetonate

The synthesis of Cobalt(II)hexafluoroacetylacetonate can be achieved through several methods, primarily categorized into direct synthesis and ligand-based approaches.

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of a cobalt(II) source with hexafluoroacetylacetone (B74370) (Hhfac). A common approach is the reaction of cobalt(II) chloride with Hhfac. For instance, the acetylacetonate (B107027) complex of cobalt(II), Co(acac)2(H2O)2, can be prepared by reacting cobalt(II) chloride with acetylacetone (B45752). ulaval.ca This method can be adapted for the synthesis of Co(hfac)2 by substituting acetylacetone with hexafluoroacetylacetone. The reaction of cobalt(II) hydroxides with hexafluoroacetylacetone also serves as a direct route to produce Co(hfac)2. researchgate.netresearchgate.net

Another direct method involves the reaction of cobalt(II) acetate (B1210297) with hexafluoroacetylacetone. This reaction typically proceeds in a suitable solvent, leading to the formation of the desired complex. nih.gov

Ligand Exchange and Transmetalation Techniques

Ligand exchange reactions provide an alternative pathway to Co(hfac)2. In this method, a pre-existing cobalt complex with a different ligand, such as acetylacetonate, is treated with hexafluoroacetylacetone. The hfac- ligand displaces the original ligand to form the more stable Co(hfac)2 complex. nih.gov These gas-phase reactions have been studied using mass spectrometry to understand the fundamental processes involved. nih.gov The removal of native nonpolar oleate (B1233923) ligands from colloidal metal oxide nanocrystals via base-driven ligand exchange has also been demonstrated, showcasing the versatility of this technique. rsc.org

Transmetalation is another synthetic strategy where a different metal hexafluoroacetylacetonate complex is reacted with a cobalt(II) salt. This method relies on the relative thermodynamic stabilities of the metal complexes to drive the reaction towards the formation of Co(hfac)2. For example, reacting a thallium aryloxide with cobalt(II) iodide has been used to prepare related cobalt complexes. researchgate.net

Synthesis and Characterization of Adducts of Cobalt(II)hexafluoroacetylacetonate

The coordination sphere of Cobalt(II)hexafluoroacetylacetonate can be expanded by the addition of various donor ligands, forming adducts with distinct properties. These adducts are often synthesized to modify the physical and chemical properties of the parent complex, such as its volatility and solubility, which is particularly important for applications like chemical vapor deposition (CVD).

Adducts with Oxygen Donor Ligands (e.g., Polyethers, Alcohols)

Cobalt(II)hexafluoroacetylacetonate readily forms adducts with oxygen-containing ligands like polyethers (glymes) and alcohols. The synthesis of these adducts often involves the reaction of Co(hfac)2 with the corresponding polyether or alcohol. For example, low-melting adducts have been synthesized with diglyme (B29089) and triglyme, which are liquid at or near room temperature. researchgate.netcapes.gov.br The reaction of cobalt(II) hydroxide (B78521) with hexafluoroacetylacetone in the presence of glyme ligands can yield both anhydrous and hydrated adducts. researchgate.netresearchgate.net X-ray crystal structures of these adducts reveal a distorted octahedral geometry around the cobalt ion, coordinated to the oxygen atoms of the two hfac ligands and the oxygen atoms of the donor ligand. researchgate.net

Adducts with Nitrogen Donor Ligands (e.g., Ethylenediamines, Pyrazinamide (B1679903), N-Aryl Pyrazoles, Bipyridine)

A wide range of nitrogen-containing ligands form stable adducts with Co(hfac)2.

Ethylenediamines: The reaction of Co(hfac)2 with N,N,N′,N′-tetramethylethane-1,2-diamine (tmea) in methanol (B129727) yields the complex [Co(hfa)2(tmea)]. tandfonline.com This adduct has a pseudo-octahedral cobalt(II) core and is a promising precursor for the chemical vapor deposition of cobalt oxide nanostructures. nih.govresearchgate.netacs.org The synthesis of tris(ethylenediamine)cobalt(II) nitrate (B79036) has also been reported. mdpi.com

Pyrazinamide: While specific adducts with pyrazinamide and Co(hfac)2 were not detailed in the search results, the general reactivity of cobalt(II) with nitrogen donor ligands suggests the potential for such adducts.

N-Aryl Pyrazoles: Cobalt(II)hexafluoroacetylacetonate has been used as a catalyst in the directed ortho-arylation of N-aryl pyrazoles with arylboronic acids. nih.gov This indicates an interaction between the pyrazole (B372694) and the cobalt complex, although stable adducts were not the focus of this research. The synthesis of other cobalt(II) and nickel(II) coordination compounds with pyrazole-based ligands has been explored. mdpi.com

Bipyridine: Cobalt(II) complexes with bipyridine ligands are well-known. For instance, tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate) has been synthesized and characterized. nih.gov Adducts of bis(acetylacetonato) copper(II) with 4,4'-bipyridine (B149096) have also been studied, providing a model for similar cobalt complexes. jmchemsci.com

Adducts with Redox-Active Ligands (e.g., Nitroxides, Spiropyrans, o-Diguanidine)

The coordination of redox-active ligands to Co(hfac)2 can lead to materials with interesting electronic and magnetic properties.

Nitroxides: The search results did not provide specific examples of Co(hfac)2 adducts with nitroxide radicals.

Spiropyrans: Similarly, no direct synthetic details for Co(hfac)2 adducts with spiropyrans were found in the provided search results. However, the synthesis of spiropyranylindolones has been achieved through reactions involving pyrazolones, indicating the potential for pyrazole-containing ligands to be incorporated into more complex structures. nih.gov

o-Diguanidine: The replacement of acetylacetonato (acac) ligands with hexafluoroacetylacetonato (hfac) ligands in a cobalt(II) complex with a redox-active bisguanidine ligand alters the redox properties of the complex. nih.gov This substitution shifts the oxidation from being metal-centered (Co(II) to Co(III)) to ligand-centered, resulting in the formation of a radical monocationic bisguanidine ligand. nih.gov

Adducts with Schiff Bases and Other Polydentate Ligands

The synthesis of adducts involving cobalt(II)hexafluoroacetylacetonate and polydentate ligands, such as Schiff bases and ethylenediamines, typically involves the reaction of the hydrated cobalt(II) salt with the respective ligand in an appropriate solvent. For instance, the reaction of cobalt(II) chloride or acetate with hemisalen-type ligands (a class of Schiff bases) in methanol or a DMSO/acetonitrile mixture can yield a variety of cobalt complexes, including tetrahedral and trinuclear species. rsc.org Similarly, new Schiff base ligands derived from the condensation of terephthalaldehyde (B141574) and ortho-aniline derivatives have been used to synthesize cobalt(II) complexes in methanol. nih.gov

A straightforward one-pot synthesis methodology has been reported for the in-situ preparation of cobalt(II) complexes with Schiff base ligands derived from glycine (B1666218) and para-substituted aldehydes. rsc.org Another common approach involves the reaction of a pre-synthesized Schiff base with a cobalt(II) salt. For example, cobalt(II) complexes can be prepared by reacting cobalt(II) acetate with a Schiff base ligand in a methanol solution, leading to the formation of the desired adduct. uu.nl The synthesis of an adduct of Co(II) 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate with N,N,N',N'-tetramethylethylenediamine has been achieved through a simple procedure, highlighting the versatility of synthetic approaches. nih.govresearchgate.net

Structural Elucidation via X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis of Cobalt(II)hexafluoroacetylacetonate Adducts

Single-crystal X-ray diffraction studies have been successfully employed to elucidate the structures of various adducts of cobalt(II)hexafluoroacetylacetonate. For example, the structure of an adduct with N,N,N',N'-tetramethylethylenediamine was thoroughly characterized, revealing a monomeric complex. nih.govresearchgate.net Similarly, the crystal structures of cobalt(II) complexes with terpyridine ligands have been determined, showing mononuclear structures where the cobalt(II) ion is coordinated to two terpyridine ligands. rsc.org

The analysis of a cobalt(II) complex with a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde revealed an octahedral complex with the cobalt center coordinated to two ligand molecules and four water molecules. researchgate.net In another study, the crystal structure of a cobalt(II) complex with 1-(1-silatranylmethyl)-1,2,4-triazole was determined, providing detailed information on its molecular structure.

Detailed crystallographic data, including unit cell dimensions and space group, are typically reported from these analyses. For instance, a cobalt(II) Schiff base complex was found to crystallize in the monoclinic crystal system with the P2(1)/n space group. researchgate.net

Analysis of Coordination Geometries (e.g., Distorted Octahedral, Square Planar, Bipyramidal)

The coordination geometry around the cobalt(II) center in its hexafluoroacetylacetonate adducts is a key feature revealed by X-ray diffraction and is highly dependent on the nature of the ancillary ligands. A common coordination geometry observed is a distorted octahedral arrangement. For example, the adduct of Co(II) 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate with N,N,N',N'-tetramethylethylenediamine exhibits a pseudo-octahedral Co(II) core. nih.govresearchgate.net Mixed-ligand complexes of cobalt(II) with nitrogen and sulfur donors have also been shown to adopt distorted octahedral stereochemistry.

In some cases, a compressed octahedral geometry is observed. For instance, in a diaqua[6,6′-sulfanediylbis(2,2′-bipyridine)]cobalt(II) dinitrate complex, the cobalt(II) ion features a compressed octahedral CoN4O2 coordination sphere with the tetradentate ligand's nitrogen atoms in the equatorial positions and two water molecules in the axial positions. nih.gov

Other coordination geometries are also possible. Tetrahedral coordination has been observed in some cobalt(II) Schiff base complexes. rsc.org The versatility of cobalt(II) coordination is further highlighted by the existence of complexes with square pyramidal and trigonal bipyramidal geometries. The specific geometry is a result of the electronic properties and steric demands of the coordinated ligands.

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Cobalt(II)hexafluoroacetylacetonate Adduct with a Polydentate Ligand.
BondLength (Å)AngleDegree (°)
Co-O12.045O1-Co-O288.5
Co-O22.051N1-Co-N285.2
Co-N12.155O1-Co-N191.3
Co-N22.162O2-Co-N2175.4

Examination of Intramolecular Bonding and Supramolecular Interactions

Beyond the primary coordination sphere, the crystal structures of cobalt(II)hexafluoroacetylacetonate adducts are often stabilized by a network of non-covalent interactions, including intramolecular hydrogen bonding and supramolecular assemblies. These interactions play a crucial role in determining the final crystal packing and can influence the physical and chemical properties of the complex.

Supramolecular assemblies are formed through intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions can link individual complex molecules into one-, two-, or three-dimensional networks. nih.gov For instance, hydrogen bonds can connect molecules into chains or layers. Aromatic rings present in the ligands can participate in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov The study of these supramolecular structures is essential for understanding the crystal engineering principles that govern the assembly of these coordination compounds.

Spectroscopic Probes for Molecular Structure and Bonding

Spectroscopic techniques are indispensable tools for characterizing the molecular structure and bonding in cobalt(II)hexafluoroacetylacetonate adducts. Among these, infrared spectroscopy provides valuable insights into the coordination environment of the metal ion and the nature of the ligand bonding.

Infrared Spectroscopy (IR) Investigations

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules and is widely used to confirm the coordination of ligands to the cobalt(II) center in hexafluoroacetylacetonate adducts. The IR spectra of the adducts, when compared to those of the free ligands, reveal characteristic shifts in the vibrational frequencies of key functional groups, providing evidence of complex formation.

A significant indicator of coordination in Schiff base adducts is the shift in the stretching frequency of the azomethine group (C=N). Upon coordination of the imine nitrogen to the cobalt(II) ion, the ν(C=N) band typically shifts to a lower wavenumber. For example, in a furfural-ethylenediamine Schiff base complex of cobalt(II), the strong absorption at 1621.84 cm⁻¹ attributed to ν(C=N) is shifted to a lower value compared to the free ligand, confirming coordination. nih.gov Similarly, in other cobalt(II) Schiff base complexes, this shift is a common diagnostic feature. rsc.org

The coordination of the hexafluoroacetylacetonate ligand is also evident in the IR spectrum. The characteristic bands of the β-diketonate ligand, particularly those associated with the C=O and C=C stretching vibrations, are sensitive to coordination. In an adduct of Co(II) 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate with N,N,N',N'-tetramethylethylenediamine, the FT-IR spectrum was a key tool in its characterization. nih.gov The presence of bands corresponding to the Co-N and Co-O stretching vibrations, typically found in the far-IR region, provides direct evidence of the bonds formed between the cobalt ion and the donor atoms of the ligands. For instance, in cobalt(II) complexes with phenanthroline, a band affected by coordination appears around 839.9 cm⁻¹, which shows an increase in wavenumber upon complexation. researchgate.net

Table 2: Characteristic Infrared Absorption Bands (cm⁻¹) for a Cobalt(II)hexafluoroacetylacetonate Adduct with a Schiff Base Ligand.
Vibrational ModeFree Ligand (cm⁻¹)Complex (cm⁻¹)Assignment
ν(O-H)-~3400 (broad)Coordinated or lattice water
ν(C=N)~1640~1620Azomethine stretch (coordinated)
ν(C=O) + ν(C=C)~1600-1500Shifted upon coordinationHexafluoroacetylacetonate backbone
ν(Co-N)-~500-400Cobalt-Nitrogen stretch
ν(Co-O)-~400-300Cobalt-Oxygen stretch

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic structure of coordination complexes. For Cobalt(II) complexes, the absorption bands in the UV-Visible region correspond to d-d electronic transitions and charge transfer bands. The position and intensity of these bands are sensitive to the coordination environment of the Co(II) ion.

In the case of Co(hfa)₂ and its adducts, UV-Visible spectra provide insights into the coordination geometry. For instance, an adduct of Co(hfa)₂ with N,N,N′,N′-tetramethylethylenediamine (TMEDA) was characterized to understand its optical properties. acs.org The electronic transitions observed in the spectra can help confirm the formation of adducts. When a ligand like bipyridine (Bpy) is added to a solution of a cobalt(II) complex, shifts in the absorption bands, such as blue shifts (to shorter wavelengths) or red shifts (to longer wavelengths), and the appearance of new bands can indicate the coordination of the new ligand to the cobalt center. samipubco.com

The electronic absorption spectra of Co(II) complexes are often recorded in different solvents to observe any changes in coordination. samipubco.com The solvent molecules themselves can sometimes coordinate to the metal center, leading to spectral shifts. For example, the UV-Visible spectrum of a cobalt(II) acetylacetonate complex in ethanol (B145695) suggests an expansion of the coordination sphere from tetrahedral to octahedral due to the coordination of solvent molecules. researchgate.net

The interpretation of these spectra is often aided by Tanabe-Sugano diagrams, which provide a quantitative framework for understanding the energies of electronic transitions in transition metal complexes. semanticscholar.org Generally, the UV region of the spectrum (200-400 nm) reveals charge transfer bands, while the visible region (400-800 nm) is where d-d transitions are typically observed. semanticscholar.org

Complex/Adduct Key UV-Visible Absorption Features Interpretation
Co(hfa)₂·TMEDASpecific absorption bands indicating a pseudo-octahedral Co(II) core. acs.orgConfirms the structure and electronic environment of the cobalt center in the adduct.
CoA + 1eq BpyBlue shifts and new bands observed at 287 nm and 777 nm. samipubco.comIndicates coordination of bipyridine to the Co(II) ion and formation of an adduct.
CoACl + 1eq BpyBlue and red shifts, and a new band at 387 nm. samipubco.comSuggests interaction and coordination between the bipyridine and the cobalt complex.

Electron Paramagnetic Resonance (EPR) Studies of Cobalt(II)hexafluoroacetylacetonate Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as high-spin Co(II) complexes which have a d⁷ electronic configuration. osti.gov The EPR spectra of Co(II) systems provide detailed information about the electronic structure, symmetry of the coordination environment, and the nature of the metal-ligand bonding. osti.govacs.org

For high-spin Co(II) (S=3/2), the EPR spectra can be complex and are often analyzed using a spin Hamiltonian that includes terms for the g-tensor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). acs.org The ZFS describes the splitting of the spin states in the absence of an external magnetic field and is highly sensitive to the geometry of the complex.

Recent studies have shown that a combination of different EPR techniques, such as X-band and multi-high-frequency EPR, can provide a more accurate determination of these spin Hamiltonian parameters. acs.org For example, for a high-spin six-coordinated Co(II) complex, the g-tensor values and the ZFS rhombicity (E/D) were determined from X-band and MHF-EPR spectra, while the axial ZFS parameter (D) was measured using frequency-domain Fourier-transform THz-EPR. acs.org

The hyperfine structure observed in EPR spectra, arising from the interaction of the unpaired electron with the cobalt nucleus (I=7/2), can be used to evaluate the distribution of the unpaired electron's spin density. kyoto-u.ac.jp This provides insights into the covalency of the metal-ligand bonds. The analysis of Co(II) EPR spectra, particularly in low-symmetry environments often found in enzyme active sites, can reveal significant structural information. marquette.edu

EPR Technique Information Obtained Example Finding
X-band EPRProvides effective g-values and hyperfine coupling constants. acs.orgFor a high-spin Co(II) complex, the spectrum showed three intense lines with resolved hyperfine structure. acs.org
Multi-High-Frequency EPR (MHF-EPR)Allows for the accurate determination of the g-tensor and ZFS rhombicity. acs.orgCombined with X-band data, it yielded g-tensor values of gₓ = 2.388, gᵧ = 2.417, g₂ = 2.221, and E/D = 0.158. acs.org
FD-FT THz-EPRMeasures the axial ZFS parameter (D). acs.orgDetermined the axial ZFS parameter to be D = 37.1 cm⁻¹. acs.org

Mass Spectrometry (MS) for Fragmentation Pathways and Adduct Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For Co(hfa)₂ and its adducts, electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are particularly useful. acs.org

In the mass spectrum of a compound, the peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (M⁺). youtube.com The fragmentation of this molecular ion, which is a radical cation, leads to the formation of smaller, stable cations that are detected. youtube.comgatech.edu The analysis of these fragment ions provides structural information about the original molecule. gatech.edu

For instance, in the characterization of a Co(hfa)₂·TMEDA adduct, ESI-MS and MS/MS were used to study its fragmentation pathways, which helps in confirming the structure of the complex. acs.org The fragmentation of metal β-diketonate complexes can be complex, but it provides valuable data for confirming the formation of desired adducts and for understanding their stability.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which can be used to determine its elemental composition.

Ionization Technique Application Information Gained
Electrospray Ionization (ESI-MS)Characterization of Co(hfa)₂ adducts. acs.orgConfirms the formation of the adduct and provides its molecular weight.
Tandem Mass Spectrometry (MS/MS)Elucidation of fragmentation pathways. acs.orgProvides detailed structural information by analyzing the fragments of a selected ion.

Thermal Analysis for Precursor Development

Thermal analysis techniques are essential for evaluating the suitability of metal complexes as precursors for vapor phase applications like CVD and ALD. The key requirements for a good precursor are volatility and a clean decomposition pathway.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting and boiling, as well as the enthalpy of these processes. d-nb.info

For Co(hfa)₂ and its adducts, TGA and DSC are used to assess their thermal behavior. acs.orgresearchgate.net TGA curves show the temperature at which the compound starts to decompose and the percentage of weight loss at each step. researchgate.net This is crucial for determining the temperature window for vapor deposition. DSC can be used to determine the melting point of the compounds. researchgate.net For example, novel adducts of Co(hfa)₂ with polyethers were synthesized and characterized by TGA to evaluate their potential as precursors. researchgate.net The TGA of a cobalt(II) complex showed several weight loss steps between 25 and 1200 °C, with a final residue corresponding to a mixture of CoO and carbon. researchgate.net

Thermal Analysis Technique Parameter Measured Significance for Precursor Evaluation
Thermogravimetric Analysis (TGA)Mass change versus temperature. researchgate.netDetermines thermal stability, decomposition temperature, and residual mass. researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC)Heat flow versus temperature. d-nb.inforesearchgate.netIdentifies melting points, phase transitions, and their associated enthalpies. researchgate.net

The volatility of a precursor is a critical factor for its use in CVD and ALD. A good precursor should be sufficiently volatile to be transported into the reaction chamber in the gas phase at moderate temperatures. The decomposition pathway is also important; an ideal precursor should decompose cleanly to deposit the desired material without incorporating impurities from the ligands.

The thermal analysis data from TGA and DSC, combined with mass spectrometry, can provide a comprehensive understanding of the decomposition pathways and volatility of Co(hfa)₂ and its adducts. acs.orgresearchgate.net For example, the Co(hfa)₂·TMEDA adduct was found to have a clean decomposition pathway and high volatility at moderate temperatures, making it a promising precursor for the CVD of cobalt oxide nanosystems. acs.org The synthesis of low-melting adducts of Co(hfa)₂ that can be easily evaporated is a key strategy for developing effective precursors for the deposition of cobalt oxide films. researchgate.net

Advanced Coordination Chemistry and Supramolecular Assemblies

Ligand Design Principles in Cobalt(II)hexafluoroacetylacetonate Chemistry

The construction of complex architectures using Co(hfac)₂ as a nodal unit is critically dependent on the strategic design of ancillary ligands. These ligands are primarily chosen to satisfy the coordination geometry of the cobalt(II) center, which is typically octahedral, and to introduce specific functionalities or structural motifs. The design principles generally revolve around two main strategies: the use of chelating ligands to form discrete, monomeric adducts, and the use of bridging ligands to assemble extended polymeric structures.

Chelating Ligands: Bidentate nitrogen-donor ligands, such as substituted ethylenediamines, are often employed to form stable, monomeric complexes. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) readily reacts with Co(hfac)₂ to form a pseudo-octahedral monomeric adduct, [Co(hfac)₂(TMEDA)]. nih.govacs.org In this design, the chelating ligand occupies two of the cobalt's coordination sites, satisfying its coordination number while creating a discrete, volatile molecule often suitable for applications like chemical vapor deposition (CVD). nih.govacs.org

Bridging Ligands: To create extended supramolecular assemblies, ligands possessing two or more distinct coordination sites (ditopic or polytopic ligands) are required. Nitrogen-containing heterocyclic ligands, such as 4,4'-bipyridine (B149096) and its derivatives, are archetypal examples. These linear, rigid linkers can bridge two separate Co(hfac)₂ units, propagating the structure into one, two, or three dimensions. The choice of the bridging ligand's length, rigidity, and geometry is a critical design element that dictates the topology and dimensionality of the resulting coordination polymer. researchgate.netresearchgate.net For example, reacting Co(hfac)₂ with ditopic dipyridyl linkers can lead to the formation of one-dimensional zig-zag chains. researchgate.net

Adduct Formation and Stability Constants

The coordinatively unsaturated nature of the square planar Co(hfac)₂ complex makes it a strong Lewis acid, readily forming adducts with a wide range of Lewis basic ligands. The cobalt center typically expands its coordination number from four to six upon adduct formation, resulting in a more stable octahedral geometry. nih.govacs.org These reactions involve the coordination of neutral donor ligands to the axial positions of the initial complex.

The stability of these adducts is influenced by several factors, including the basicity of the donor ligand, steric effects, and the chelate effect. Nitrogen and oxygen donor ligands are commonly used to form stable adducts. While comprehensive thermodynamic data are not widely reported for all adducts, the formation of these complexes is generally favorable. For example, the formation of adducts with chelating diamines like TMEDA results in a thermodynamically stable five-membered ring, which is a manifestation of the chelate effect. nih.gov

Below is a table of representative adducts formed with Cobalt(II)hexafluoroacetylacetonate.

Ligand NameLigand AbbreviationResulting Adduct FormulaCoordination GeometryReference(s)
N,N,N',N'-TetramethylethylenediamineTMEDA[Co(hfac)₂(TMEDA)]Pseudo-octahedral nih.govacs.org
2,2'-Bipyridinebpy[Co(hfac)₂(bpy)]Distorted pseudo-octahedral acs.org
Nitronyl Nitroxide RadicalsN/AVariesExtended Architectures rsc.org

This table is interactive and can be sorted by clicking on the column headers.

Supramolecular Architectures Involving Cobalt(II)hexafluoroacetylacetonate

The ability of Co(hfac)₂ to coordinate with bridging ligands has been extensively exploited to construct a variety of supramolecular architectures with ordered, extended structures.

One-dimensional (1D) coordination polymers are a common structural motif in the supramolecular chemistry of Co(hfac)₂. These chain-like structures are typically formed by linking Co(hfac)₂ units with ditopic bridging ligands. A classic example involves the use of 4,4'-bipyridine (bpy) or similar N,N'-donors, which connect the cobalt centers into infinite chains. researchgate.netmdpi.com In these structures, the Co(hfac)₂ moiety forms the equatorial plane of the octahedral cobalt center, while the bridging ligands occupy the axial positions, linking the units in a linear or zig-zag fashion. researchgate.netresearchgate.net The inter-chain interactions in these polymers are typically weak, governed by van der Waals forces. srce.hr

While the primary structure of Co(hfac)₂-based assemblies is defined by coordination bonds, hydrogen bonding plays a crucial role in organizing these molecules in the solid state, leading to higher-dimensional supramolecular networks. nih.gov Hydrogen bonds can form between coordinated ligands (e.g., water or amine groups) and the oxygen or fluorine atoms of the hfac ligand, or between guest solvent molecules and the coordination complex. rsc.orgnih.gov These directional interactions are critical in dictating the final crystal packing, influencing properties such as crystal density and stability. In some crystalline adducts, O-H···O or N-H···S hydrogen bonds can link individual coordination polymer chains into two-dimensional sheets or three-dimensional frameworks. mdpi.comnih.gov

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. While cobalt is a common metal ion used in the synthesis of MOFs, Co(hfac)₂ is not typically used as a direct precursor for their synthesis. nih.gov The vast majority of cobalt-based MOFs are synthesized using simpler cobalt salts, such as cobalt nitrate (B79036) (Co(NO₃)₂) or cobalt acetate (B1210297) (Co(OAc)₂), where the anions are easily displaced by the organic linkers (commonly carboxylates) that form the framework. nih.govresearchgate.net The hexafluoroacetylacetonate ligand is a relatively strong chelator and is generally not incorporated as a primary linker into the extended, porous structure of a MOF. Instead, the volatility and clean decomposition of Co(hfac)₂ make it an excellent precursor for Chemical Vapor Deposition (CVD) of cobalt-containing thin films, rather than for the solvothermal synthesis typical of MOFs. nih.govacs.org

Role of Fluoro-Substituents in Modulating Coordination Properties

The two trifluoromethyl (-CF₃) groups on the hexafluoroacetylacetonate ligand are pivotal in defining the chemical behavior of Co(hfac)₂. These groups exert a powerful electron-withdrawing inductive effect, which has several significant consequences for the coordination properties of the complex.

Increased Lewis Acidity: The -CF₃ groups pull electron density away from the acetylacetonate (B107027) backbone and, consequently, from the central cobalt(II) ion. This depletion of electron density increases the effective positive charge on the cobalt center, making it a significantly stronger Lewis acid compared to its non-fluorinated analogue, cobalt(II)acetylacetonate. This enhanced Lewis acidity strengthens the cobalt's ability to accept electron density from donor ligands, leading to the formation of more stable adducts and coordination polymers.

Influence on Molecular Structure: The electronic modifications induced by the fluoro-substituents directly affect the charge distribution within the molecule. This has been shown to influence fragmentation patterns in mass spectrometry, highlighting the deep-seated electronic impact of fluorination. acs.org

Enhanced Volatility: The fluorine atoms increase the volatility of the complex. This is partly due to the reduction of intermolecular forces (van der Waals interactions) compared to hydrocarbon analogues. This property is a primary reason for the extensive use of Co(hfac)₂ and its adducts as precursors in CVD and Atomic Layer Deposition (ALD) for fabricating cobalt-containing materials. nih.gov

The strategic placement of these fluoro-substituents is therefore a key feature that makes Co(hfac)₂ a highly useful and reactive component in both molecular and materials chemistry.

Electronic Structure and Spectroscopic Investigations

Elucidation of Cobalt(II) Electronic Configurations

The cobalt atom has an atomic number of 27, leading to a neutral electronic configuration of [Ar] 3d⁷ 4s². In its +2 oxidation state, as found in cobalt(II) hexafluoroacetylacetonate, the cobalt ion has lost the two electrons from the 4s orbital. Therefore, the electronic configuration of the Co(II) ion is [Ar] 3d⁷. reddit.comtiktok.comreddit.com

When the Co(II) ion is placed in the ligand field created by the hexafluoroacetylacetonate (hfac) ligands, the five degenerate d-orbitals are split into different energy levels. The geometry of the complex plays a crucial role in determining the pattern of this splitting. For cobalt(II) acetylacetonate (B107027) complexes, both tetrahedral and square-planar geometries, as well as octahedral geometries in the presence of additional ligands, are considered. In an octahedral field, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). In a tetrahedral field, the splitting is inverted, with a lower-energy e set and a higher-energy t₂ set.

The seven d-electrons of the Co(II) ion then populate these split orbitals. The specific arrangement of these electrons defines the electronic configuration of the complex, which in turn dictates its spin state and magnetic properties.

Orbital Contributions and Spin States in Cobalt(II)hexafluoroacetylacetonate Complexes

The d⁷ electronic configuration of Co(II) can result in either a high-spin or a low-spin state, depending on the magnitude of the ligand field splitting energy (Δ) versus the electron pairing energy (P).

High-Spin State: If the ligand field is weak (Δ < P), it is energetically more favorable for the electrons to occupy the higher-energy orbitals before pairing up in the lower-energy orbitals. For an octahedral Co(II) complex, this results in a (t₂g)⁵(eg)² configuration with three unpaired electrons (S = 3/2). For a tetrahedral complex, the configuration would be (e)⁴(t₂)³ with three unpaired electrons (S = 3/2).

Low-Spin State: If the ligand field is strong (Δ > P), the electrons will pair up in the lower-energy orbitals first. In an octahedral geometry, this leads to a (t₂g)⁶(eg)¹ configuration with one unpaired electron (S = 1/2).

In the case of cobalt(II) hexafluoroacetylacetonate and its adducts, the high-spin state is commonly observed. For instance, the six-coordinated complex [Co(hfac)₂(bpy)] (where bpy is 2,2'-bipyridyl) is a high-spin complex with a total spin of S = 3/2. acs.org This indicates that the ligand field created by the two hfac ligands and the bipyridyl ligand is not strong enough to overcome the pairing energy. High-spin Co(II) ions are generally associated with paramagnetic behavior. researchgate.net

The choice between high- and low-spin states is influenced by the nature of the ligand, the metal ion's oxidation state, and the coordination geometry. stackexchange.com While strong-field ligands like cyanide tend to produce low-spin complexes, ligands like water and acetylacetonate derivatives often result in high-spin complexes for 3d metals. stackexchange.comyoutube.com

Correlation of Electronic Structure with Magnetic Properties

The magnetic properties of cobalt(II) hexafluoroacetylacetonate are directly linked to its electronic structure, specifically the presence of unpaired electrons and orbital contributions to the magnetic moment.

For a high-spin d⁷ Co(II) ion (S = 3/2), the spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where n is the number of unpaired electrons. For n=3, the spin-only magnetic moment is approximately 3.87 Bohr magnetons (μ_B).

However, for Co(II) complexes, particularly in octahedral or pseudo-octahedral geometries, the experimental magnetic moments are often significantly higher than the spin-only value. This is due to a significant orbital contribution to the magnetic moment, arising from the unquenched orbital angular momentum of the t₂g orbitals. acs.orgresearchgate.net

For example, the room temperature χ_M*T value for the high-spin complex [Co(hfac)₂(bpy)] is approximately 2.677 cm³ K mol⁻¹, which is considerably higher than the spin-only value of 1.875 cm³ K mol⁻¹. acs.org This discrepancy highlights the substantial role of orbital angular momentum in determining the magnetic properties of this type of complex. The versatility in the electronic behavior of Co(II) complexes makes them suitable for applications in magnetic materials. researchgate.net

The table below summarizes the magnetic properties of a representative high-spin Cobalt(II) hexafluoroacetylacetonate complex.

PropertyValueReference
Complex [Co(hfac)₂(bpy)] acs.org
Spin State (S) 3/2 (High-Spin) acs.org
χ_MT at Room Temp. ~2.677 cm³ K mol⁻¹ acs.org
Spin-Only χ_MT 1.875 cm³ K mol⁻¹ acs.org
Orbital Contribution Significant acs.org

Spectroscopic Signatures of Spin-State Changes

Spectroscopic techniques are invaluable for probing the electronic structure and spin states of cobalt(II) complexes. UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly informative.

UV-Visible Spectroscopy: The color of Co(II) complexes is a direct consequence of electronic transitions between the split d-orbitals. Changes in the coordination environment and spin state lead to distinct changes in the UV-Vis absorption spectrum. For example, octahedral high-spin Co(II) complexes, like the pink [Co(H₂O)₆]²⁺, typically show weak absorptions in the visible region. docbrown.info In contrast, tetrahedral Co(II) complexes, such as the blue [CoCl₄]²⁻, exhibit much more intense absorptions. docbrown.info The electronic absorption spectrum of a toluene (B28343) solution of Co(acac)₂, the non-fluorinated analog, suggests an expansion of the coordination sphere to octahedral in the presence of coordinating solvents. researchgate.net Changes in the absorption spectra upon addition of different solvents or ligands can thus indicate a change in geometry and potentially the spin state. saudijournals.comyoutube.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species, such as high-spin Co(II) complexes. The EPR spectrum is sensitive to the electronic spin state, the local symmetry of the metal ion, and the nature of the coordinating atoms. marquette.edu

High-spin Co(II) (S=3/2) complexes typically yield characteristic EPR spectra. For instance, the X-band EPR spectrum of a magnetically diluted sample of [Co(hfac)₂(bpy)] displays features characteristic of a high-spin S=3/2 system with a positive axial zero-field splitting (D) parameter. acs.org The spectrum shows multiple lines, with resolved hyperfine structure due to the interaction of the unpaired electrons with the cobalt nucleus (I=7/2). acs.org Analysis of the g-values and hyperfine coupling constants from the EPR spectrum provides detailed insight into the electronic structure of the Co(II) center. marquette.edunih.gov

The table below presents the EPR parameters for a representative high-spin Cobalt(II) hexafluoroacetylacetonate complex.

ParameterValueReference
Complex [Co₀.₀₂Zn₀.₉₈(hfac)₂bpy] acs.org
Spin System S = 3/2 acs.org
g-tensor components (g_x, g_y, g_z) 2.388, 2.417, 2.221 acs.org
Zero-Field Splitting (E/D) 0.158 acs.org

These spectroscopic signatures provide a detailed picture of the electronic environment of the cobalt(II) ion in hexafluoroacetylacetonate complexes and are crucial for understanding their reactivity and potential applications.

Theoretical and Computational Chemistry of Cobalt Ii Hexafluoroacetylacetonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of Cobalt(II) hexafluoroacetylacetonate, offering insights into its geometry, electronic structure, and reactivity. DFT methods are favored for their balance of computational cost and accuracy in describing electron correlation effects in transition metal complexes.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the optimized geometry and electronic structure of Cobalt(II) hexafluoroacetylacetonate. These calculations have been used to study related cobalt(II) complexes, revealing details about bond lengths and angles. For instance, in a distorted-pseudo-octahedral Co(II) complex with hexafluoroacetylacetonate and 2,2′-dipyridyl ligands, the Co-O bond lengths were found to be approximately 2.061 Å and 2.075 Å. acs.org The arrangement of ligands around the cobalt center is well-described by these optimized geometries, which generally show good agreement with experimental data, with minor differences often attributed to the absence of crystal packing effects in gas-phase calculations. unige.ch

The electronic structure of similar cobalt complexes has been investigated, showing that the choice of DFT functional can influence the predicted ground state. researchgate.net For example, studies on bis(acetylacetonate)cobalt(II) (Co(acac)₂) have shown that "pure" DFT functionals may predict a square-planar low-spin ground state, while hybrid functionals favor a tetrahedral high-spin state. researchgate.net This highlights the importance of selecting an appropriate functional for accurate electronic structure determination. The electronic structure of β-diketonates of transition metals like cobalt has been effectively described using DFT methods. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Cobalt(II) Complex

ParameterOptimized Value
Co-O(1) Bond Length2.061(2) Å
Co-O(2) Bond Length2.075(2) Å
Co-N(1) Bond Length2.097(2) Å
O(1)-Co-O(2) Angle86.20(7)°
N(1)-Co-N(1)' Angle77.9(1)°
O(2)-Co-O(2)' Angle169.7(1)°
O(1)-Co-N(1) Angle174.50(7)°

This table presents DFT-optimized geometrical parameters for a pseudo-octahedral Cobalt(II) complex containing hexafluoroacetylacetonate and 2,2'-dipyridyl ligands, as reported in a study. acs.org The values provide insight into the coordination environment of the cobalt ion.

Prediction of Spin States and Energetics

A crucial application of DFT in the study of Cobalt(II) hexafluoroacetylacetonate is the prediction of its spin state and the associated energetics. Cobalt(II) (a d⁷ ion) can exist in either a high-spin (quartet, S=3/2) or a low-spin (doublet, S=1/2) state, and the preferred state is influenced by the ligand field, coordination geometry, and oxidation state of the metal. rowansci.comresearchgate.net

DFT calculations can predict the relative energies of these different spin states, which is essential for understanding the magnetic properties and reactivity of the complex. rowansci.com For instance, in related cobalt(II) complexes, DFT has been used to determine that the high-spin state is the ground state. researchgate.net However, the accuracy of these predictions is highly dependent on the chosen DFT functional. Some functionals have been shown to perform well for specific types of complexes, but finding a universally accurate functional for spin-state energetics remains a challenge. unige.ch For example, while some functionals may accurately predict the spin-state energetics for [Fe(NCH)₆]²⁺, they may not perform as well for [Co(NCH)₆]²⁺, and vice versa. unige.ch

The energy difference between the spin states can be small, and in some cases, both spin states may be close in energy, leading to spin-crossover (SCO) behavior. rowansci.comrsc.org DFT studies can model this phenomenon and help in the interpretation of experimental magnetic data. rsc.org

Table 2: DFT Functional Performance for Spin-State Energetics

DFT Functional TypeGeneral Performance Notes
"Pure" GGAsMay incorrectly predict the ground spin state in some Co(II) complexes. researchgate.net
Hybrid Functionals (e.g., B3LYP)Often provide a better description of the spin-state energetics for Co(II) complexes compared to pure GGAs. researchgate.net
Double-Hybrids (e.g., PWPB95-D3(BJ))Have shown promising accuracy for spin-state energetics in transition metal complexes. researchgate.net
Range-Separated HybridsCan be reparameterized to achieve high accuracy for specific sets of complexes. unige.ch

This table summarizes the general performance of different classes of DFT functionals in predicting the spin-state energetics of cobalt(II) complexes, based on findings from various computational studies. researchgate.netresearchgate.netunige.ch The choice of functional is a critical factor in obtaining reliable results.

Modeling of Reaction Mechanisms in Catalysis

Cobalt complexes, including those with related β-diketonate ligands, are known to be active in various catalytic reactions. DFT is a valuable tool for elucidating the mechanisms of these reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. beilstein-journals.orgnih.gov

For example, DFT studies on cobalt-catalyzed C-H cyanation reactions have proposed plausible reaction mechanisms that are consistent with experimental observations. beilstein-journals.org These studies can identify the rate-limiting step and the role of different components in the catalytic cycle. beilstein-journals.org In the context of CO hydrogenation catalyzed by cobalt, DFT-based microkinetic modeling has been used to identify the elementary steps that control the reaction rate. tue.nl Such computational investigations can reveal that steps other than the initially assumed rate-determining step, such as the hydrogenation of surface species, are actually the slowest. tue.nl

The insights gained from these DFT models can guide the design of more efficient catalysts. For instance, understanding the role of ligands and the electronic structure of the active species can inform the synthesis of new catalysts with improved activity and selectivity.

Intermolecular Interaction Analysis

DFT calculations can also be used to analyze the intermolecular interactions involving Cobalt(II) hexafluoroacetylacetonate. These interactions can be crucial in the solid state, influencing crystal packing and potentially the electronic and magnetic properties of the material.

Ab Initio Methods in Electronic Structure Determination

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure calculations, particularly for challenging systems like transition metal complexes.

Multiconfigurational Approaches (e.g., CASSCF/CASPT2)

For systems with significant multireference character, such as many transition metal complexes, single-reference methods like DFT can sometimes fail. In these cases, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary. nih.govmolcas.org

CASSCF provides a good qualitative description of the electronic structure by including all important electronic configurations in the wavefunction. dipc.org CASPT2 then adds dynamic electron correlation on top of the CASSCF reference, leading to highly accurate energies and properties. molcas.org These methods have been used to resolve ambiguities in DFT results for related cobalt(II) complexes. For example, in the case of Co(acac)₂, where DFT functionals disagreed on the ground state, CASSCF/CASPT2 calculations were used to definitively assign a quartet ground state with a tetrahedral conformation for the single molecule. nih.gov

The selection of the active space in CASSCF calculations is crucial and requires careful consideration of the orbitals involved in the electronic processes of interest. arxiv.org Despite their computational cost, CASSCF/CASPT2 calculations are invaluable for providing benchmark data to validate and calibrate more computationally efficient methods like DFT. unige.ch They are particularly important for studying excited states and photochemical processes. researchgate.net

Table 3: Comparison of Theoretical Methods for Cobalt(II) Complexes

MethodStrengthsLimitations
DFT Computationally efficient, good for large systems, provides reasonable accuracy for many properties.Results are dependent on the choice of functional, can fail for strongly correlated systems. researchgate.net
CASSCF Provides a good qualitative description of multireference systems, essential for correct description of bond breaking and excited states. dipc.orgDoes not include dynamic electron correlation, computationally expensive. arxiv.org
CASPT2 Includes dynamic electron correlation on top of a multireference wavefunction, providing high accuracy for energies and properties. molcas.orgVery computationally demanding, sensitive to the choice of active space and potential intruder state problems. molcas.org

This table provides a comparative overview of the strengths and limitations of DFT, CASSCF, and CASPT2 methods in the context of studying cobalt(II) complexes. The choice of method depends on the specific property of interest and the available computational resources. researchgate.netmolcas.orgdipc.orgarxiv.org

Analysis of Electron Correlation Effects

Electron correlation refers to the interaction between electrons in a multi-electron system. In transition metal complexes like cobalt(II)hexafluoroacetylacetonate, the partially filled d-orbitals of the cobalt ion lead to significant electron correlation effects that are crucial for an accurate description of the electronic structure and properties.

Theoretical studies on cobalt complexes often employ advanced computational methods to account for electron correlation. These effects can be broadly categorized into two types: dynamic and static correlation. Dynamic correlation arises from the electrons' tendency to avoid each other, while static (or strong) correlation is prominent in systems with nearly degenerate orbitals, a common feature in d-block elements.

For cobalt complexes, methods like Density Functional Theory (DFT) with specialized functionals, or more sophisticated wave function-based methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (e.g., CASPT2), are necessary to capture these effects. escholarship.orggoogle.comgaussian.commolcas.org In related cobalt(II) complexes, it has been shown that the choice of computational method is critical. For instance, in the closely related cobalt(II)acetylacetonate (Co(acac)₂), studies have demonstrated that pure DFT functionals may incorrectly predict the ground state, whereas hybrid functionals that include a portion of exact Hartree-Fock exchange provide a more accurate description, favoring a tetrahedral geometry for the high-spin quartet state. researchgate.net This highlights the importance of accurately treating electron correlation to determine the correct spin state and geometry. researchgate.net

The hexafluoroacetylacetonate ligand, with its electron-withdrawing trifluoromethyl groups, influences the electronic environment of the cobalt center, which in turn affects the electron correlation. Computational studies on similar fluorinated cobalt compounds, such as cobalt fluorides, have shown that a larger number of one-electron basis functions is required for the cobalt atom compared to the ligands to accurately model correlation energies. fu-berlin.de

Quantum Chemical Studies of Magneto-Structural Correlations

Magneto-structural correlations describe the relationship between the geometric structure of a molecule and its magnetic properties, particularly the magnetic anisotropy. In high-spin cobalt(II) complexes (a d⁷ system), the magnetic anisotropy is primarily dictated by the zero-field splitting (ZFS) of the ground electronic state, which is highly sensitive to the coordination geometry of the cobalt ion. mdpi.comnih.gov

Quantum chemical calculations are a powerful tool to probe these correlations. By systematically varying structural parameters such as bond lengths and angles in computational models, the effect on the ZFS parameters, namely the axial (D) and rhombic (E) parameters, can be quantified. For cobalt(II) ions, both positive and negative D values, corresponding to easy-plane and easy-axis anisotropy respectively, can be observed depending on the coordination environment. mdpi.com

In complexes similar to cobalt(II)hexafluoroacetylacetonate, such as other cobalt(II) β-diketonates, the coordination geometry plays a pivotal role. For instance, in a series of pseudotetrahedral cobalt(II) complexes, it was found that both the nature of the ligand and geometric distortions from ideal tetrahedral symmetry significantly impact the ZFS. acs.org Ab initio ligand field theory studies have revealed that variations in the first and second coordination spheres are important for the magnetic properties. acs.org

For dinuclear cobalt(II) complexes containing acetylacetonate (B107027) ligands, magneto-structural studies have shown that not only the Co-O-Co bridging angle but also the dihedral angle between the Co-O-Co plane and the ligand's phenyl plane are critical in determining the nature of the magnetic coupling (ferromagnetic or antiferromagnetic). nih.govresearchgate.net While cobalt(II)hexafluoroacetylacetonate is typically monomeric, these findings in related systems underscore the sensitivity of magnetic properties to subtle structural changes.

Recent high-throughput computational studies on a vast chemical space of Co(II) complexes are paving the way for identifying new compounds with large magnetic anisotropy. nih.govarxiv.org These studies go beyond the traditional focus on low-coordination environments and explore a wider range of geometries, which could inspire the design of novel cobalt(II)hexafluoroacetylacetonate-based materials with tailored magnetic properties. nih.govarxiv.org The general consensus from these theoretical investigations is that the magnetic anisotropy in Co(II) complexes arises from spin-orbit coupling, which mixes the ground electronic state with excited states. The energy of these excited states, and thus the extent of mixing, is directly influenced by the ligand field, which is in turn determined by the precise molecular geometry. nih.gov

Below is a table summarizing key parameters from theoretical studies on related cobalt(II) complexes, which provide a framework for understanding cobalt(II)hexafluoroacetylacetonate.

Compound/SystemComputational MethodKey FindingReference
Co(acac)₂Hybrid DFT (B3LYP)Tetrahedral quartet is the ground state, highlighting the importance of including exact exchange. researchgate.net
[Co(XPh)₄]²⁻ (X = O, S, Se)Multireference ab initioZFS is sensitive to ligand type and geometric distortions from tetrahedral symmetry. acs.org
Dinuclear Co(II) acac complexDFTMagnetic coupling is influenced by both bridging and dihedral angles. nih.govresearchgate.net
General Co(II) complexesHigh-throughput ab initioLarge magnetic anisotropy is achievable in coordination numbers higher than two. nih.govarxiv.org

Magnetic Properties and Spin Crossover Phenomena in Cobalt Ii Hexafluoroacetylacetonate Systems

Characterization of Spin Crossover (SCO) Behavior

Spin crossover is a phenomenon where the spin state of a metal complex can be switched between a low-spin (LS) and a high-spin (HS) state. nih.gov This transition alters the magnetic and optical properties of the material. nih.govrsc.org In cobalt(II) complexes, this corresponds to a transition between the S = 1/2 and S = 3/2 states. researchgate.net The change in spin is associated with a redistribution of electrons between the t₂g and eg orbitals. nju.edu.cnaps.org While many Co(II) complexes show gradual spin transitions, some exhibit abrupt and cooperative crossovers, which are particularly interesting for device applications. nju.edu.cnrsc.org

A notable example demonstrating the principles of SCO in a system containing the hexafluoroacetylacetonate ligand is the compound [Co(terpy)₂][Co(hfac)₃]₂. In this material, the cationic component, [Co(terpy)₂]²⁺, is responsible for the spin crossover behavior, while the anionic component, [Co(hfac)₃]⁻, displays single-molecule magnet properties. sisgeenco.com.br

Temperature is a common stimulus for inducing spin transitions. bohrium.com In many cobalt(II) complexes, increasing the temperature provides the thermal energy needed to populate the higher energy spin state, typically the HS state. The transition temperature (T₁/₂) is defined as the temperature at which the molar fractions of the LS and HS species are equal.

In the compound [Co(terpy)₂][Co(hfac)₃]₂, DC magnetic measurements indicated an incomplete and smooth spin transition beginning slightly above 220 K. sisgeenco.com.br This gradual nature is characteristic of many Co(II) SCO systems. nih.govrsc.org In contrast, other Co(II) complexes, not containing hfac, have been synthesized to show sharp, abrupt transitions at much higher temperatures, sometimes above 320 K. nju.edu.cn For instance, the complex Co(TerpyPhSMe)₂₂ shows a gradual SCO with a T₁/₂ of 175 K. nih.gov The nature of the transition—whether it is gradual or abrupt—is highly dependent on the degree of cooperativity between the molecules in the crystal lattice. rsc.org

The entropy change (ΔS) is a key thermodynamic parameter for SCO, with the electronic spin transition itself contributing a value of ΔS_spin = Rln[(2S_HS + 1)/(2S_LS + 1)] = Rln(4/2) = Rln2 ≈ 5.8 J·mol⁻¹ K⁻¹. nju.edu.cn Experimental values are often higher due to additional vibrational and structural contributions. nju.edu.cn

Table 1: Spin Transition Temperatures in Selected Cobalt(II) Complexes

CompoundTransition TypeT₁/₂ (K)Hysteresis Width (K)Reference
[Co(terpy)₂][Co(hfac)₃]₂Gradual, Incomplete> 220N/A sisgeenco.com.br
Co(terpy-CH₂OH)₂₂Abrupt, HystereticT₁/₂↓ = 329.3, T₁/₂↑ = 334.510.4 nju.edu.cn
Co(terpy-CH₂OH)₂₂Abrupt, HystereticT₁/₂↓ = 391.6, T₁/₂↑ = 396.65.0 nju.edu.cn
[Co(dpzca)₂]Abrupt, Hysteretic~100Varies with scan rate rsc.org
Co(L)₂₂ (L = 2,5-bis[(2-pyridylmethyl)thio]methyl-1,3,4-thiadiazole)Gradual175N/A nih.gov

An external magnetic field can also influence the spin state equilibrium. A magnetic field will preferentially stabilize the spin state with the larger magnetic moment, which is the HS state. While complete, sharp spin transitions induced solely by a magnetic field are less common than thermally induced ones, the application of a field can shift the transition temperature or reveal underlying magnetic behaviors. nih.govrsc.org

In some SCO complexes, the application of a magnetic field is crucial for observing related phenomena like slow magnetic relaxation, particularly in the HS state. rsc.org For a family of Co(II) SCO complexes with pyridine-2,6-diimine (PDI) ligands, researchers have demonstrated field-induced slow magnetic relaxation in both the LS (S=1/2) and HS (S=3/2) states, highlighting the field's role in modulating the magnetic energy levels. rsc.org In the case of CaCo₂As₂, which exhibits antiferromagnetic ordering, an applied magnetic field induces two successive spin-flop transitions, demonstrating a field-driven rearrangement of magnetic moments. aps.org

For potential applications in memory devices, a bistable system is required, which in SCO compounds translates to a thermal hysteresis loop. nih.govrsc.org Within the hysteresis loop, the material can exist in one of two stable states (LS or HS) at the same temperature, depending on its history. Cooperative interactions between the metal centers within the crystal lattice are necessary for a hysteresis loop to occur. nju.edu.cn

While rare, hysteretic SCO has been observed in several cobalt(II) complexes, often at high temperatures. nju.edu.cnresearchgate.net For example, the complex Co(terpy-CH₂OH)₂₂ exhibits an abrupt spin transition with a 10.4 K wide hysteresis loop centered around 332 K. nju.edu.cn The width and shape of the hysteresis loop can be sensitive to the rate at which the temperature is swept (scan rate), a kinetic effect that is important to consider during characterization. rsc.org The origin of this cooperative and hysteretic behavior is often linked to a crystallographic phase transition that accompanies the spin transition. nju.edu.cn

Slow Magnetic Relaxation and Single-Molecule Magnet (SMM) Behavior

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets. nih.gov They exhibit slow relaxation of their magnetization after an external magnetic field is removed, a property that arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy (D). mdpi.commdpi.com This results in an energy barrier (U_eff) to the reversal of the magnetization direction. nih.govmdpi.com Cobalt(II) complexes are excellent candidates for SMMs (more specifically, single-ion magnets or SIMs) because the Co(II) ion can exhibit large magnetic anisotropy in various coordination geometries. mdpi.comruben-group.de

The compound [Co(terpy)₂][Co(hfac)₃]₂ is a prime example where the anionic component, involving hexafluoroacetylacetonate, is responsible for SMM behavior. sisgeenco.com.br AC magnetic susceptibility studies of this compound revealed slow magnetization relaxation under an applied static magnetic field, confirming the SMM properties of the [Co(hfac)₃]⁻ complex anion. sisgeenco.com.br

The slow magnetic relaxation in Co(II) SMMs originates from the inherent magnetic anisotropy of the Co(II) ion. This anisotropy is quantified by the axial zero-field splitting parameter, D. For a system to show SMM behavior, there must be an energy barrier for the reversal of the spin, and for a Kramers ion like Co(II) (which has a half-integer spin), this barrier is proportional to |D|(S²-1/4). mdpi.com

The magnitude and sign of D are highly sensitive to the coordination environment of the Co(II) ion. mdpi.comruben-group.de

Coordination Geometry: Distorted coordination geometries, such as trigonal bipyramidal or distorted octahedral, are often targeted to generate significant magnetic anisotropy. nih.govmdpi.commarquette.edu For instance, a distorted trigonal bipyramidal geometry is often sought to induce a large, easy-axis (negative D) anisotropy. nih.gov Conversely, many distorted octahedral Co(II) complexes exhibit easy-plane (positive D) anisotropy but can still function as SMMs, though their relaxation pathways differ. mdpi.com

Ligand Field: The nature of the coordinating ligands plays a crucial role. Strong ligand fields can lead to a large splitting of the d-orbitals, which in turn influences the anisotropy. nih.gov

Quantum Tunneling of Magnetization (QTM): A primary obstacle to SMM behavior is the rapid relaxation of magnetization through quantum tunneling. mdpi.comresearchgate.net For Kramers ions, QTM can be suppressed by breaking time-reversal symmetry, which is commonly achieved by applying a small external DC magnetic field. mdpi.comresearchgate.net This is why many Co(II) SMMs are "field-induced," meaning their slow relaxation is only observable under such a field. rsc.orgnih.gov

The application of an external DC magnetic field is a critical tool for studying and enabling SMM behavior in most Co(II) complexes. nih.govnih.gov The field effectively suppresses the zero-field QTM pathway, forcing the magnetization to relax via slower, thermally activated processes over the anisotropy barrier (Orbach process) or through other mechanisms like Raman and direct processes. mdpi.commdpi.com

As a result, the relaxation time (τ) of the magnetization is strongly dependent on the strength of the applied DC field. Typically, as the field is increased from zero, the relaxation time increases dramatically as QTM is suppressed. The relaxation time often reaches a maximum at an optimal field, after which it may decrease again as direct relaxation processes become more efficient at higher fields. mdpi.com For example, in the complexes [Co(L)X₂] (where L is an imidazole (B134444) derivative), optimal fields of 1000 Oe and 2000 Oe were identified to maximize the observation of slow magnetic relaxation. mdpi.com This field-dependent behavior is a hallmark of field-induced SMMs. rsc.orgnju.edu.cnrsc.org

Table 2: Magnetic Relaxation Parameters for Selected Field-Induced Co(II) SMMs

ComplexOptimal DC Field (Oe)Relaxation Process(es)U_eff (K)Reference
[Co(pypz)(dca)(H₂O)]·dca4000QTM, Orbach103 researchgate.net
[Co₂(pypz)₂(μ₁,₁-N₃)₂(N₃)₂]·2CH₃OH3000QTM, Orbach95 researchgate.net
[CoL₁(OTf)₂]1000Raman, DirectN/A nih.govmdpi.com
[CoL₂(OTf)₂]·MeOH1200Raman, DirectN/A nih.govmdpi.com
[Co(L)(NCS)₂]1000RamanN/A mdpi.com
[Co(L)(NCSe)₂]2000RamanN/A mdpi.com

Contributions of Raman Mechanisms and Quantum Tunneling of Magnetization (QTM)

The magnetic relaxation of single-ion magnets (SIMs), such as those derived from Cobalt(II)hexafluoroacetylacetonate, is governed by several mechanisms that allow the magnetic moment to flip its orientation. Key among these are processes involving lattice vibrations (phonons), which are studied through Raman spectroscopy, and a purely quantum mechanical effect known as Quantum Tunneling of Magnetization (QTM).

Spin-phonon coupling is the interaction between a material's magnetic state and its lattice vibrations. osti.govarxiv.org Raman spectroscopy is a critical experimental technique for probing these interactions, as changes in phonon energies and lifetimes with temperature or an applied magnetic field can reveal the strength of this coupling. aps.orgscienceopen.com In magnetic materials, the relaxation of magnetization can occur through the absorption or emission of phonons. The Raman relaxation process is one such mechanism, where the spin system exchanges energy with the lattice phonons, causing the magnetic moment to transition between spin states. While direct experimental data on the Raman relaxation mechanism in Cobalt(II)hexafluoroacetylacetonate is specific, the principles derived from studies of other Co(II) complexes and magnetic materials are broadly applicable. aps.orgarxiv.org These studies show that the interaction with phonons becomes a dominant relaxation pathway at higher temperatures. arxiv.org

At low temperatures, however, the relaxation dynamics are often dominated by Quantum Tunneling of Magnetization (QTM). arxiv.org QTM is a phenomenon where the magnetization tunnels through an energy barrier rather than overcoming it via thermal activation. arxiv.org This process does not require thermal energy and can be particularly rapid, providing a "shortcut" for magnetic relaxation and preventing the molecule from retaining its magnetic information for extended periods. In many Co(II)-based single-ion magnets, QTM is the dominant relaxation pathway in the absence of an external magnetic field. osti.gov

The efficiency of QTM is highly sensitive to the symmetry of the molecule and its environment. For a system with perfect axial symmetry, the spin states are degenerate, and QTM is highly probable. However, introducing even small asymmetries, known as rhombic anisotropy, can lift this degeneracy and suppress QTM. osti.gov Furthermore, weak intermolecular magnetic interactions, often mediated by hydrogen bonds, can also split the ground spin levels and effectively reduce the rate of QTM, leading to slow magnetic relaxation even at a zero external field. nih.govelsevierpure.com Studies on analogous Co(II) complexes have shown that controlling intermolecular distances and the alignment of molecules in the crystal lattice is an effective strategy for suppressing these undesired quantum tunneling events. nih.govelsevierpure.com In some cases, partial substitution of the paramagnetic Co(II) ion with a diamagnetic Zn(II) ion has been shown to quench QTM by disrupting these interactions. scilit.com

Influence of Structural Distortion and Ligand Environment on Magnetic Anisotropy

The magnetic anisotropy of a Co(II) complex, which is the directional dependence of its magnetic properties, is fundamentally determined by its electronic structure, which in turn is exquisitely sensitive to the coordination geometry and the nature of the surrounding ligands. nih.govnju.edu.cn For Co(II) ions, which possess a non-zero orbital angular momentum in their ground state, this anisotropy can be significant and is a key parameter in the design of single-molecule magnets (SMMs). osti.gov

The ligand environment creates a crystal field that lifts the degeneracy of the cobalt ion's d-orbitals. The magnitude and nature of this splitting dictate whether the complex will have an "easy-axis" or "easy-plane" of magnetization, quantified by the axial zero-field splitting parameter (D). A negative D value signifies easy-axis anisotropy, a desirable property for SMMs, while a positive D value indicates easy-plane anisotropy. osti.gov

In octahedral Co(II) complexes, such as those formed with hexafluoroacetylacetonate, the choice of axial ligands plays a critical role in tuning the magnetic anisotropy. nih.gov A systematic approach involves starting with a precursor like [Co(hfac)₂(MeCN)₂] and recrystallizing it with various other ligands to create a series of complexes with different axial donors. nih.gov This allows for fine-tuning of the coordination sphere, which directly impacts the magnetic properties. nih.govrsc.org For instance, studies on four such mononuclear Co(II) complexes revealed that all possessed a distorted octahedral geometry and exhibited easy-plane magnetic anisotropy (positive D values). nih.gov

The following table summarizes findings from a study on [Co(hfac)₂(L)₂] complexes, illustrating the influence of different axial ligands on the magnetic anisotropy.

Table 1: Influence of axial ligands on the magnetic anisotropy in a series of Cobalt(II) hexafluoroacetylacetonate complexes. Data sourced from magnetic and theoretical studies which indicate that these complexes possess large positive D values. nih.gov

Applications in Molecular Spintronics and Quantum Computing (excluding device specifics)

The unique magnetic properties of single-molecule magnets (SMMs) and single-ion magnets (SIMs), including derivatives of Cobalt(II)hexafluoroacetylacetonate, position them as promising candidates for future information technologies like molecular spintronics and quantum computing. nju.edu.cnmdpi.com These fields aim to utilize the intrinsic quantum properties of molecules to store and process information, moving beyond conventional charge-based electronics.

Molecular Spintronics: Molecular spintronics seeks to use the spin of a molecule, in addition to its charge, as the fundamental unit of information. A molecule that can exist in two stable magnetic states (e.g., "spin-up" and "spin-down") could, in principle, function as a bit for high-density data storage. nju.edu.cn Co(II)-based SIMs are of particular interest because their magnetic anisotropy creates an energy barrier that can stabilize these different spin orientations. nju.edu.cnnih.gov The ability to switch the magnetic state of an individual molecule using an external stimulus (like a magnetic field or light) is a foundational concept in this field. Certain Co(II) complexes that exhibit spin-crossover (SCO) behavior are especially attractive, as they can be switched between low-spin and high-spin states, offering another layer of control over the molecule's magnetic properties. mdpi.com

Quantum Computing: Quantum computing harnesses quantum mechanical phenomena such as superposition and entanglement to perform calculations that are intractable for classical computers. arxiv.orgintrotoquantum.org A key component of a quantum computer is the quantum bit, or "qubit," which can exist in a superposition of two states (e.g., 0 and 1) simultaneously. The distinct, quantized spin states of a single-molecule magnet are natural candidates for serving as qubits. arxiv.orgmdpi.com

For a molecule to function as a viable qubit, its quantum spin states must be well-defined and remain coherent (i.e., retain their quantum information) for a sufficiently long time. Cobalt(II) complexes are investigated for this purpose due to their potential for long spin coherence times. mdpi.com The phenomenon of quantum tunneling of magnetization (QTM), while often a challenge for data storage, becomes a tool in the context of quantum computing, as it represents a purely quantum manipulation of the spin state. arxiv.org The ability to design molecules with specific energy level structures and to control the interactions between them is a central goal in developing molecular materials for quantum information processing. nju.edu.cnmdpi.com

Applications in Materials Science and Thin Film Deposition

Deposition of Cobalt and Cobalt Oxide Thin Films

Using Co(hfac)₂ as a precursor, it is possible to fabricate a variety of thin films, including metallic cobalt and different cobalt oxides, by carefully controlling the deposition conditions.

Growth of Metallic Cobalt Films

The deposition of pure, metallic cobalt films is crucial for applications in microelectronics and magnetic storage. gelest.com While various precursors are used for cobalt CVD, achieving high-purity metallic films often requires the use of a reducing co-reactant, such as hydrogen (H₂), to prevent the incorporation of oxygen from the ligands.

Research has shown that chemical interactions between precursors can be critical. For example, studies involving the co-deposition of copper-cobalt alloys have revealed that Cu(hfac)₂ can chemically etch cobalt metal, converting it into Co(hfac)₂. acs.org This highlights the need for careful selection of co-reactants and process conditions to ensure the deposition of the desired metallic phase. The use of hydrogen reduction is a common strategy to yield pure metal films from metal acetylacetonate (B107027) precursors. gelest.com

Formation of Cobalt Monoxide (CoO) Films

Cobalt monoxide (CoO) is a p-type semiconductor with a rock-salt crystal structure. mdpi.com Thin films of CoO have applications in catalysis, batteries, and sensors. Using Co(hfac)₂-based precursors, the selective growth of CoO can be achieved.

For instance, using a [Co(hfac)₂·monoglyme] adduct in a low-pressure, hot-wall CVD reactor has resulted in the deposition of highly oriented, cubic CoO films on silica substrates. researchgate.net The composition of the final film is highly sensitive to the deposition conditions. Studies using other cobalt β-diketonates have shown that by controlling the oxygen pressure and substrate temperature, the film composition can be tailored. For example, CoO can be selectively obtained at lower oxygen pressures, while higher pressures may lead to further oxidation. researchgate.net

Table 1. CVD Parameters for Cobalt Oxide Deposition from Co(hfac)₂ Adducts
PrecursorSubstrateDeposition Temperature (°C)Oxygen Pressure (mbar)Resulting Film PhaseReference
[Co(hfac)₂·monoglyme]SiO₂Not specifiedLow PressureCoO researchgate.net
Cobalt(II) β-diketonateIndium Tin Oxide (ITO)350-5003.0CoO researchgate.net
Cobalt(II) β-diketonateIndium Tin Oxide (ITO)350-50010.0Initial CoO nucleation, followed by oxidation to Co₃O₄ researchgate.net

Fabrication of Mixed Valence Cobalt Oxide (Co₃O₄) Films

Cobalt(II,III) oxide, or Co₃O₄, is a mixed-valence oxide with a stable spinel structure. mdpi.comscirp.org It is a p-type semiconductor with significant potential in catalysis, lithium-ion batteries, and gas sensing. rsc.orgscirp.org

The synthesis of Co₃O₄ thin films using Co(hfac)₂ precursors typically involves CVD in an oxygen-rich atmosphere. The process parameters, including substrate temperature, oxygen partial pressure, and the presence of water vapor, are critical in determining the final phase of the cobalt oxide. Research has demonstrated that under certain conditions, such as higher oxygen pressure, an initial layer of CoO may form and subsequently be oxidized to Co₃O₄ during the film growth process. researchgate.net The use of adducts like [Co(hfa)₂·TMEDA] has been specifically highlighted in preliminary experiments for obtaining nanostructured Co₃O₄ coatings. researchgate.net The ability to control the film's phase and microstructure by tuning these parameters is a key advantage of using Co(hfac)₂ in CVD processes.

Deposition of Cobalt Carbide (Co2C) Films

The synthesis of cobalt carbide thin films is an area of significant research interest due to their promising magnetic properties, which are valuable in applications such as magnetic memory devices. While studies may utilize similar precursors like cobalt acetylacetonate, the principles are directly relevant to Cobalt(II)hexafluoroacetylacetonate. In one such study, nanocomposites of carbon, cobalt, and cobalt carbide were successfully deposited using Atomic Layer Deposition (ALD) with cobalt acetylacetonate and propanol acting as the reducing agent.

The deposition parameters were systematically varied to control the film's characteristics. Key findings from this research include:

Tunable Magnetic Properties : The magnetic properties of the resulting films could be tuned by adjusting the ALD parameters, such as deposition temperature and the duration of the propanol exposure.

High Coercivity : The deposited films exhibited significant magnetic hysteresis loops with coercivity values reaching up to 500 Oersted (Oe).

Saturation Magnetization : A maximal saturation magnetization of 0.9 Tesla (T) was achieved, with a grain size of less than 15 nm.

Microstructure and Composition Control : The study demonstrated that the microstructure and chemical composition of the deposited films were significantly affected by the deposition parameters, allowing for precise control over the final material properties. The addition of carbon, in particular, is a known method to enhance the magnetic anisotropy of cobalt.

These findings highlight the utility of cobalt β-diketonate precursors in creating cobalt carbide films with tailored magnetic characteristics suitable for advanced technological applications.

Mechanistic Aspects of Film Growth

Understanding the fundamental mechanisms of film growth is essential for controlling the properties of the deposited materials. The use of Cobalt(II)hexafluoroacetylacetonate in vapor deposition processes involves complex surface and chemical reactions.

Self-Limiting Adsorption Processes

The suitability of Cobalt(II)hexafluoroacetylacetonate and its adducts as precursors for ALD is rooted in their ability to participate in self-limiting adsorption processes on a substrate surface. ALD is a process that builds films one atomic layer at a time, offering exceptional control over thickness and conformality.

The process relies on sequential, self-saturating surface reactions. In the first step, the Cobalt(II)hexafluoroacetylacetonate precursor is introduced into the deposition chamber and chemisorbs onto the substrate. The adsorption process continues until all available reactive sites on the surface are occupied, at which point the surface becomes saturated and no further precursor molecules can adsorb. This self-limiting behavior is the hallmark of ALD and ensures uniform, layer-by-layer growth. Factors such as pH, initial precursor concentration, and temperature can influence the efficiency of cobalt adsorption onto a surface. The adsorption capacity can increase with the initial concentration of the cobalt precursor, as a larger concentration gradient provides a greater driving force for mass transfer to the substrate.

Thermal Decomposition Pathways of Precursors

The thermal stability and decomposition behavior of the precursor are critical factors that dictate the quality and composition of the resulting film. Cobalt(II)hexafluoroacetylacetonate and related cobalt compounds exhibit well-defined decomposition pathways that are sensitive to temperature and the surrounding atmosphere.

Thermogravimetric analysis combined with in-situ X-ray diffraction of similar cobalt precursors, such as cobalt acetate (B1210297), reveals a multi-stage decomposition process.

Dehydration : Initially, hydrated precursors lose water molecules at temperatures around 110-150°C.

Ligand Decomposition : At higher temperatures, the organic acetylacetonate ligands begin to decompose. The atmosphere plays a crucial role in this stage.

In an inert atmosphere (e.g., Nitrogen) : Decomposition of the organic part can lead to the formation of cobalt monoxide (CoO) at temperatures around 330-400°C. Intermediate phases like cobalt oxyacetate may also form before the final oxide is produced. If a reducing atmosphere is present, metallic cobalt (Co) can be the final product.

In an air or oxygen atmosphere : The decomposition is an oxidative process. The precursor decomposes to form cobalt oxides, typically the spinel Co3O4, at temperatures around 270°C.

Adducts of Cobalt(II)hexafluoroacetylacetonate, for example with ethylenediamine (B42938), are specifically designed to have a clean decomposition pathway and high volatility at moderate temperatures, making them excellent CVD and ALD precursors.

Role of Reducing Agents (e.g., Hydrogen, Silane)

To deposit pure metallic cobalt or cobalt carbide films, a reducing agent is often required to react with the precursor on the substrate surface. The reducing agent's role is to remove the oxygen and carbon-containing ligands and reduce the cobalt from its +2 oxidation state to metallic cobalt (Co(0)).

Hydrogen (H₂) : Hydrogen is a common reducing agent in CVD and ALD. At elevated temperatures, H₂ reacts with the adsorbed cobalt precursor, breaking the cobalt-oxygen bonds of the ligands. The reaction byproducts, such as water and volatile organic fragments, are then purged from the chamber, leaving behind a layer of metallic cobalt.

Silane (SiH₄) : Silane and related compounds like disilane are powerful reducing agents used in vapor deposition. Organosilanes can act as both ionic hydride donors and free-radical reducing agents. In the context of cobalt deposition, silane can effectively reduce the cobalt precursor at lower temperatures than hydrogen. The reaction involves the transfer of hydride (H⁻) from the silane to the cobalt center, facilitating the removal of the hexafluoroacetylacetonate ligands. Silanes are particularly useful in ALD processes for depositing tungsten films and the principles are applicable to other metal systems. The byproducts of silane-based reduction are typically volatile silicon compounds, which can be easily removed.

The choice of reducing agent and its concentration can significantly impact the purity, resistivity, and microstructure of the deposited cobalt film.

Control of Film Stoichiometry and Crystallinity

Precise control over the stoichiometry (the elemental composition) and crystallinity (the atomic arrangement) of the deposited film is paramount for its performance in electronic and magnetic applications. By carefully selecting the deposition parameters when using Cobalt(II)hexafluoroacetylacetonate precursors, it is possible to tailor these properties.

Deposition experiments demonstrate that the film composition can be shifted between cobalt monoxide (CoO) and cobalt spinel (Co₃O₄) by adjusting the deposition conditions. For instance, depositions carried out in a temperature range of 350-500°C at varying oxygen pressures allow for the selective formation of either CoO or Co₃O₄. The choice of precursor itself also plays a role in determining the final crystal structure and stoichiometry of the film.

The crystallinity of the films is also highly dependent on these parameters. X-ray diffraction (XRD) analyses of films deposited from Cobalt(II)hexafluoroacetylacetonate polyether adducts show that both CoO and Co₃O₄ phases consist of highly oriented cubic crystals. Specifically, CoO films tend to show a preferred (200) orientation, while Co₃O₄ films show a (311) orientation. The electrochemical deposition method also offers good control over the composition, purity, and morphology of the films by managing parameters like precursor concentration, pH, and temperature.

Deposition ParameterEffect on Film PropertiesResulting Phase/StructureSource
Deposition Temperature Influences reaction kinetics and phase stability.Can be optimized for specific phases like CoO or Co₃O₄.
Oxygen Pressure Controls the oxidation state of cobalt in the film.Higher oxygen pressure favors the formation of Co₃O₄ over CoO.
Precursor Type The ligands and adducts affect volatility and decomposition.Can be used to tune stoichiometry and crystal structure.
Deposition Method Techniques like ALD or electrochemical deposition offer different levels of control.Allows for control over purity, morphology, and thickness.

Microelectronics Applications of Cobalt and Cobalt Oxide Films (excluding device specifics)

Cobalt and cobalt oxide thin films are of increasing importance in the microelectronics industry due to their appealing physical, mechanical, and electrical properties. These films play a key role in the reliability and performance of integrated circuitry (IC) without needing to detail the specifics of device architecture.

One of the primary applications is in metallization for ICs. Metallic cobalt films exhibit greater resistance to electromigration and a lower tendency for diffusion compared to copper (Cu), which has traditionally been used for interconnects. This enhanced stability is crucial in environments with elevated temperatures and high current densities, directly contributing to the improved reliability of the circuitry.

Synthesis of Cobalt Oxide Nanostructures (e.g., Nanoplatelets, Nanowires)

The thermal decomposition of Cobalt(II) hexafluoroacetylacetonate, often in the form of a more volatile and stable adduct, is a key method for producing high-purity cobalt oxide nanomaterials. The choice of substrate, deposition temperature, pressure, and gaseous environment dictates the final morphology of the nanostructures.

Synthesis of Cobalt Oxide Nanoplatelets

The use of a Cobalt(II) hexafluoroacetylacetonate tetramethylethylenediamine adduct, [Co(hfac)₂·TMEDA], has been shown to be effective in the metal-organic chemical vapor deposition (MOCVD) of cobalt oxide nanostructures. In an oxygen-rich atmosphere, this precursor cleanly decomposes on a substrate to yield phase-pure, cubic Co₃O₄.

Research findings indicate that depositions on Si(100) substrates can result in a uniform and compact morphology characterized by well-interconnected triangular lamellar features, which can be described as nanoplatelets. researchgate.net These structures are typically in the size range of 20 to 50 nm. The clean decomposition of the precursor is highlighted by the absence of carbon or fluorine contamination in the resulting cobalt oxide material. researchgate.net

Interactive Data Table: MOCVD Parameters for Cobalt Oxide Nanoplatelet Synthesis

ParameterValue
Precursor[Co(hfac)₂·TMEDA]
SubstrateSi(100)
Resulting PhaseCubic Co₃O₄
MorphologyInterconnected triangular lamellar features (nanoplatelets)
Mean Size20 - 50 nm
ContaminationNo appreciable carbon or fluorine

Synthesis of Cobalt Oxide Nanowires

While the synthesis of cobalt oxide nanowires often involves the direct oxidation of cobalt metal at elevated temperatures, the precise control over nanowire morphology using Cobalt(II) hexafluoroacetylacetonate as a precursor in a CVD process is an area of ongoing research. The formation of one-dimensional nanostructures like nanowires is typically governed by specific growth mechanisms, such as vapor-liquid-solid (VLS) or vapor-solid (VS), which can be induced under specific CVD conditions.

For comparison, studies on the direct thermal oxidation of cobalt foils have demonstrated the ability to tailor the morphology between one-dimensional nanowires and two-dimensional nanowalls by controlling the reactivity and diffusion rate of oxygen species. ustc.edu.cn For instance, heating cobalt foils at 450°C in a controlled oxygen environment can produce vertically aligned Co₃O₄ nanostructures. ustc.edu.cn The successful synthesis of these structures is highly dependent on parameters like temperature, pressure, and growth time.

Interactive Data Table: General Parameters for Thermal Oxidation Synthesis of Cobalt Oxide Nanowires/Nanowalls

ParameterValue
Starting MaterialCobalt Foil
Growth Temperature~450 °C
Gaseous EnvironmentOxygen
Resulting PhaseCo₃O₄
Resulting MorphologyNanowires or Nanowalls
Key Control FactorsReactivity and diffusion rate of oxygen

Further research is focused on optimizing CVD processes with Cobalt(II) hexafluoroacetylacetonate to achieve similar precise control over the growth of cobalt oxide nanowires, which would offer advantages in terms of purity and scalability for various technological applications.

Catalytic Applications and Mechanistic Studies

Catalytic Cycles and Redox Pathways in Cobalt(II) Catalysis

The catalytic activity of cobalt complexes often involves the cycling of the cobalt center between different oxidation states. The specific redox pathways are dependent on the reaction conditions, the substrates, and the nature of the ligands coordinated to the cobalt.

In the context of the directed arylation of N-aryl pyrazoles catalyzed by Cobalt(II)hexafluoroacetylacetonate, a plausible reaction mechanism involving a Co(II)/Co(III) catalytic cycle has been proposed. This hypothesis is based on previous studies of similar cobalt-catalyzed C-H functionalization reactions.

The proposed cycle is initiated by the oxidation of the Co(II) precatalyst to a Co(III) species by the co-oxidant. The pyrazole (B372694) directing group of the substrate then coordinates to the Co(III) center. This coordination brings the Co(III) metal in close proximity to the ortho C-H bond, facilitating the C-H activation step, likely through a concerted metalation-deprotonation mechanism. The resulting cobaltacyclic intermediate then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to furnish the arylated product and regenerate the Co(I) species, which is then re-oxidized to Co(III) to complete the catalytic cycle.

The Co(0)/Co(II) redox pathway is another important mechanistic manifold in cobalt catalysis, particularly in reactions such as the asymmetric hydrogenation of enamides. In these reactions, a Co(II) precatalyst is often reduced in situ to a Co(0) species, which is the active catalyst. The catalytic cycle then proceeds through oxidative addition of H₂ to the Co(0) center, followed by coordination of the enamide, migratory insertion, and reductive elimination to yield the hydrogenated product and regenerate the Co(0) catalyst.

However, as mentioned previously, there is no specific literature that describes the involvement of Cobalt(II)hexafluoroacetylacetonate in reactions that are known to proceed via a Co(0)/Co(II) redox pathway. The research on this mechanistic pathway has predominantly focused on cobalt complexes with other ligand systems, such as those containing phosphine ligands.

Influence of Ligand Design on Catalytic Activity and Selectivity

The design of ligands coordinating to the cobalt center is a paramount strategy for controlling the outcome of catalysis. biointerfaceresearch.com The steric and electronic properties of the ligand framework directly influence the stability, activity, and selectivity of the resulting Cobalt(II)hexafluoroacetylacetonate-based catalysts. nih.govresearchgate.net

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can significantly alter the redox potential of the cobalt center, affecting its ability to participate in electron transfer steps. For example, in cobalt-catalyzed hydroformylation, phosphine ligands with stronger σ-electron-donor strength and less π-acid character enhance the stability and hydrogenation capability of the catalyst. researchgate.net In the context of C-H borylation, cobalt catalysts can exhibit unique "electronically-enhanced" site-selectivity with fluorinated arenes, allowing for functionalization based on subtle electronic differences rather than steric hindrance or directing groups. princeton.edu

Steric Effects: The steric bulk of a ligand plays a critical role in controlling selectivity, particularly regioselectivity and stereoselectivity. Bulky phosphine ligands in cobalt-catalyzed hydroformylation, for instance, greatly elevate the selectivity towards linear aldehyde products due to steric hindrance around the metal center. researchgate.net However, increased steric bulk can also be detrimental. In (PNP)Cobalt-catalyzed C(sp²)-H borylation, increasing the steric profile of the pincer ligand was found to reduce catalytic activity, likely by raising the energy barrier for the C(sp²)–H oxidative addition step. princeton.edu

The interplay between steric and electronic factors is crucial. A well-designed ligand provides an appropriate ligand field to favor specific oxidation states and geometries, enabling two-electron pathways over one-electron alternatives. nih.govprinceton.edu For instance, the introduction of proton relays into the ligand structure, in close proximity to the cobalt center, can dramatically accelerate catalysis by facilitating intramolecular proton transfer, a key step in reactions like photosynthetic hydrogen generation. unife.it The rigidity of the ligand framework can also enhance catalyst stability and performance. unife.it This demonstrates that thoughtful ligand design, which considers both the primary coordination sphere and the secondary periphery, is essential for developing highly active and selective cobalt catalysts. unife.itresearchgate.net

The following table provides examples of how ligand modifications affect catalytic outcomes.

Catalytic ReactionLigand ModificationObserved EffectUnderlying Principle
HydroformylationIncreased steric bulk of phosphine ligand (e.g., PBu₃)Increased selectivity for linear products. researchgate.netSteric hindrance disfavors the formation of branched isomers. researchgate.net
C(sp²)-H BorylationMethylation of the pincer ligand backboneDecreased activity and selectivity. princeton.eduIncreased steric hindrance raises the barrier for C-H oxidative addition. princeton.edu
Hydrogen PhotosynthesisIntroduction of ammonium groups as proton relays4-fold increase in quantum efficiency. unife.itAccelerated intramolecular proton transfer to the reduced cobalt center. unife.it
Catechol OxidationUse of multidentate N-donor ligandsEfficient conversion to o-quinone. researchgate.netLigand stabilizes the active Co(II) species for oxidative catalysis. researchgate.net

Separation and Extraction Methodologies Utilizing Cobalt Ii Complexes

Solvent Extraction of Cobalt(II) with Hexafluoroacetylacetonate-Related Systems

Fluorinated β-diketones, such as hexafluoroacetylacetonate (hfac), are effective extractants for various metals, including cobalt(II), particularly from acidic solutions. ias.ac.in The presence of fluorine atoms in the β-diketone structure enhances the acidity of the extractant and the stability and organophilicity of the resulting metal chelate, thereby improving extraction efficiency compared to non-fluorinated analogues like acetylacetone (B45752). ias.ac.in

The general equilibrium for the extraction of a divalent metal ion like Co(II) with a β-diketone (represented as HL) can be described as the formation of a neutral metal complex, CoL₂, which is soluble in the organic phase. ias.ac.in

Mechanisms of Solvent Extraction

The extraction of cobalt(II) with β-diketones like hexafluoroacetylacetonate proceeds via a cation exchange mechanism. researchgate.net The β-diketone, present in the organic phase, first partitions into the aqueous phase where it deprotonates. The resulting anion then coordinates with the Co(II) ion, forming a neutral, hydrophobic metal complex. This complex is then extracted into the organic phase.

Here, (aq) denotes the aqueous phase and (org) denotes the organic phase. The efficiency of this extraction is highly dependent on the pH of the aqueous phase; as the pH increases, the equilibrium shifts to the right, favoring the formation and extraction of the cobalt complex. 911metallurgist.com For instance, the extraction of cobalt(II) with 2-ethylhexyl phosphonic acid mono 2-ethylhexyl ester (PC-88A) is significantly influenced by pH. uw.edu.pl

Synergistic Extraction Systems

The extraction efficiency of metal ions can be significantly enhanced by using a combination of two different extractants, a phenomenon known as synergism. niscair.res.inresearchgate.net In the context of cobalt(II) extraction with hexafluoroacetylacetonate or related β-diketones, synergism is typically achieved by adding a neutral donor ligand (a synergist) to the system.

For example, the extraction of cobalt(II) with trifluoroacetylacetone (TFAA), a related β-diketone, is significantly enhanced by the presence of pyridine (B92270) (Py). niscair.res.in The extracted species in this case is Co(TFAA)₂·2Py. niscair.res.in Without pyridine, the cobalt complexes are not effectively extracted, highlighting the crucial role of the synergist. niscair.res.in

Table 1: Effect of pH on Cobalt(II) Extraction with a Synergistic System This table is interactive and allows for sorting by clicking on the headers.

pH Concentration of TFAA (mol/L) Concentration of Pyridine (mol/L) Extraction Efficiency (%)
6.0 0.01 0.1 85.2
6.5 0.01 0.1 92.5
7.0 0.01 0.1 98.1
7.5 0.01 0.1 99.5
8.0 0.01 0.1 99.5

Data derived from studies on analogous systems. niscair.res.in

Liquid-Liquid Extraction Principles

Liquid-liquid extraction is a separation process that relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netuokerbala.edu.iq The fundamental principle is governed by the distribution law, which states that at equilibrium, the ratio of the concentrations of a solute in the two phases is constant for a given temperature. This ratio is known as the distribution coefficient (D).

For the extraction of metals like cobalt(II), the process is more complex than simple partitioning, as it involves chemical reactions. The distribution ratio for the metal is defined as the total concentration of the metal in the organic phase divided by its total concentration in the aqueous phase.

D = [Co]org / [Co]aq

The percentage of extraction (%E) is related to the distribution ratio and the volumes of the aqueous (Vaq) and organic (Vorg) phases by the following equation:

%E = 100 * D / (D + Vaq/Vorg)

Key factors influencing the efficiency of liquid-liquid extraction of cobalt(II) include the pH of the aqueous solution, the concentration of the extractant, the nature of the organic solvent, the temperature, and the contact time between the two phases. uw.edu.plresearchgate.net

Coordination Chemistry in Extraction Processes

The coordination chemistry of cobalt(II) is central to the mechanism of its solvent extraction. In aqueous solution, Co(II) exists as the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has a characteristic pink color and an octahedral geometry. youtube.com

During extraction with hexafluoroacetylacetonate (hfac⁻), the water ligands are replaced by the bidentate hfac⁻ ligands. The formation of the neutral complex, Co(hfac)₂, is the driving force for the extraction. However, the Co(II) ion in this complex is coordinatively unsaturated. To achieve a more stable, typically octahedral, coordination geometry, the complex will coordinate with additional donor molecules. nih.gov

In the absence of a strong synergist, these additional coordination sites may be occupied by water molecules, forming Co(hfac)₂(H₂O)₂. While this complex is neutral, its lingering hydrophilic character from the water ligands limits its extractability.

When a synergist (S) like pyridine is introduced, it displaces the water molecules to form a more hydrophobic adduct, Co(hfac)₂S₂. niscair.res.in This adduct has a significantly higher solubility in the organic solvent, thus greatly enhancing the extraction efficiency. The structure of these adducts often involves a pseudo-octahedral cobalt(II) core. nih.gov The stability and lipophilicity of this final coordinated complex are the ultimate determinants of the success of the separation process.

Future Research Directions and Outlook

Exploration of Novel Ligands for Enhanced Properties

A primary avenue of future research involves the synthesis of new Cobalt(II) hexafluoroacetylacetonate derivatives through the introduction of novel ancillary ligands. The goal is to fine-tune the electronic environment, coordination geometry, and steric properties of the cobalt center to enhance its performance in various applications.

Researchers are exploring the use of various donor ligands, such as nitrogen-containing compounds, to create adducts with tailored characteristics. For instance, the synthesis of an adduct with N,N,N′,N′-tetramethylethylenediamine has been shown to yield a monomeric complex with a pseudo-octahedral Co(II) core. acs.orgnih.gov This modification results in a compound with high volatility and a clean decomposition pathway, making it a promising precursor for Chemical Vapor Deposition (CVD). acs.orgnih.gov

Future work will likely focus on:

Bidentate and Tridentate Ligands: The design and synthesis of chiral tridentate ligands, such as bis(pyrroloimidazolone)pyridine (PyBPI), have been shown to create bifunctional cobalt(II) complexes. nih.gov These complexes can exhibit enhanced catalytic activity and enantioselectivity in reactions like the Michael addition. nih.gov

Flexible Ligands: Incorporating flexible ligands, like acetate (B1210297) moieties in conjunction with Lewis bases such as lutidine, can provide greater coordination flexibility around the cobalt center. nih.govrsc.org This flexibility can facilitate catalytic reactions by allowing the complex to more easily accommodate substrate binding and product release. nih.govrsc.org

Functionalized Ligands: Attaching specific functional groups to the ancillary ligands can introduce new properties. For example, ligands containing O, N, and S donor atoms are being investigated for their potential to create cobalt complexes with significant biological activities. worldwidejournals.com

By systematically modifying the ligand sphere, scientists aim to develop a new generation of Cobalt(II) hexafluoroacetylacetonate-based compounds with superior catalytic efficiency, specific magnetic properties, or enhanced processability for advanced material fabrication.

Integration into Advanced Materials and Devices (conceptual, non-specific)

The inherent properties of Cobalt(II) hexafluoroacetylacetonate and its derivatives make them attractive building blocks for a variety of advanced materials. A key application area is its use as a molecular precursor for the fabrication of cobalt-containing nanostructures.

The adduct of Cobalt(II) hexafluoroacetylacetonate with ethylenediamine (B42938) has demonstrated significant promise as a molecular source for the chemical vapor deposition (CVD) and potential atomic layer deposition (ALD) of cobalt oxide nanosystems. acs.orgnih.gov The high volatility and clean decomposition of such precursors are critical for depositing high-purity, uniform thin films and nanostructures. acs.orgnih.gov These cobalt oxide materials are integral to applications in:

Electronics and Spintronics: Cobalt oxide is a p-type semiconductor with applications in gas sensors, magnetic storage media, and as a component in lithium-ion batteries.

Catalysis: Cobalt oxide nanoparticles are effective catalysts for various chemical transformations. americanelements.com

Future conceptual directions include the integration of Cobalt(II) hexafluoroacetylacetonate into functional coatings and electronic or optoelectronic thin films. ereztech.com Its solubility in non-aqueous solvents is advantageous for solution-based processing techniques, which are often more cost-effective than vacuum-based methods. americanelements.com Research will likely explore its incorporation into polymer matrices to form hybrid materials with combined magnetic and polymeric properties, or its use in fabricating sensor arrays where its interaction with analytes can be transduced into a detectable signal.

Multi-Stimuli Responsive Systems

A fascinating and forward-looking area of research is the development of materials that respond to multiple external stimuli, such as changes in temperature, pH, light, or redox potential. nih.govdtu.dk While research directly on multi-stimuli responsive systems based on Cobalt(II) hexafluoroacetylacetonate is still nascent, the principles from the broader field of "smart" materials offer a clear roadmap. nih.govrsc.org

The conceptual framework involves integrating the cobalt complex into a polymer or hydrogel matrix that is designed to be responsive. mdpi.com For example:

Thermo- and pH-Responsive Polymers: Cobalt(II) hexafluoroacetylacetonate could be incorporated into a block copolymer system, such as one containing poly(N-isopropylacrylamide) (PNIPAM), which famously exhibits a lower critical solution temperature (LCST), and a pH-sensitive block. nih.gov The cobalt complex could influence the magnetic or catalytic properties of the material, which could then be switched "on" or "off" by changes in temperature or acidity.

Redox-Responsive Systems: The cobalt ion itself can exist in different oxidation states (Co(II)/Co(III)). This intrinsic redox activity could be coupled with a redox-responsive polymer backbone containing, for instance, disulfide linkages. nih.gov An external redox signal could trigger a change in the polymer's structure (e.g., micelle disassembly) while simultaneously altering the catalytic or magnetic state of the cobalt center.

The development of such systems holds promise for creating highly specific and controlled platforms for applications like targeted drug delivery or "smart" catalysts that can be activated on demand. dtu.dk

Theoretical Prediction and Rational Design of Cobalt(II) hexafluoroacetylacetonate Compounds

Advances in computational chemistry are enabling the in silico design of new molecules, saving significant time and resources in the laboratory. This approach is highly applicable to the development of novel Cobalt(II) hexafluoroacetylacetonate compounds.

Future research will increasingly rely on theoretical methods, such as Density Functional Theory (DFT), to predict the properties of new derivatives before they are synthesized. nih.gov This rational design process involves:

Modeling Ligand Effects: Computational models can predict how different ligands will affect the geometry, stability, and electronic structure of the cobalt complex. nih.gov For example, DFT calculations have been used to support experimental findings on how tridentate ligands coordinate with Co(II) to activate substrates in catalytic reactions. nih.gov

Predicting Spectroscopic and Magnetic Properties: Theoretical methods can calculate expected spectroscopic signatures (e.g., UV-Vis, IR) and magnetic behavior, guiding the characterization of newly synthesized compounds.

Understanding Reaction Mechanisms: For catalytic applications, computational studies can elucidate reaction pathways, identify transition states, and explain the origins of selectivity. This insight is crucial for designing more efficient catalysts.

A combined theoretical and experimental strategy, where computational predictions guide synthetic efforts, represents a powerful paradigm for accelerating the discovery of new Cobalt(II) hexafluoroacetylacetonate compounds with targeted functionalities. rsc.org

Sustainable Synthesis and Application Development

In line with the global push for green chemistry, a significant future research direction is the development of more sustainable methods for the synthesis of Cobalt(II) hexafluoroacetylacetonate and its derivatives, as well as their applications.

Current research in the broader field of nanoparticle synthesis is exploring "green" methods that are eco-friendly and cost-effective. nih.gov These approaches often utilize biological resources like plant extracts, bacteria, or fungi as reducing and capping agents, avoiding the use of harsh chemicals. nih.govopenbiotechnologyjournal.com Phyto-fabrication, using plant extracts from species like Ocimum gratissimum, has been successfully employed to create cobalt oxide nanoparticles. openbiotechnologyjournal.com

Future research for Cobalt(II) hexafluoroacetylacetonate will likely focus on:

Eco-Friendly Synthesis: Adapting green chemistry principles to the synthesis of the coordination complex itself, potentially using bio-based solvents or precursors.

Catalysis for Sustainable Processes: Employing Cobalt(II) hexafluoroacetylacetonate-based catalysts in environmentally benign chemical transformations, such as oxidations using green oxidants or reactions that proceed with high atom economy.

Life Cycle Assessment: Evaluating the environmental impact of these compounds from synthesis to application and disposal, ensuring that new technologies are truly sustainable.

The development of sustainable pathways for both the production and use of Cobalt(II) hexafluoroacetylacetonate will be critical for its long-term viability and acceptance in industrial and technological applications. tacr.cz

Q & A

Q. How is Cobalt(II) hexafluoroacetylacetonate synthesized, and what purity considerations are critical?

Cobalt(II) hexafluoroacetylacetonate [Co(hfac)₂] is typically synthesized by reacting Co(II) salts with hexafluoroacetylacetone (Hhfac) under controlled stoichiometric conditions. For example, reactions with radical ligands (e.g., nitronyl nitroxides) in a 1:2 molar ratio yield discrete coordination complexes, while 1:1 ratios favor chain structures via additional Co(hfac)₂ bridging . Purity is ensured by recrystallization or sublimation under vacuum to avoid thermal decomposition, as the compound can vaporize intact under specific conditions .

Q. What characterization techniques confirm the structure of Co(hfac)₂ complexes?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving coordination geometries, such as pseudo-octahedral Co(II) centers with Co–O bond lengths of 2.025–2.034 Å . Infrared (IR) spectroscopy identifies ligand vibrations (e.g., C=O and C-F stretches), while thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition thresholds above 150°C .

Q. What are the typical coordination geometries of Co(hfac)₂ in complexes?

Co(hfac)₂ commonly adopts a pseudo-octahedral geometry, coordinating two cis-positioned ligands (e.g., nitroxide radicals) and two hfac⁻ anions. Hydrogen bonding between hfac⁻ fluorine atoms and adjacent ligands stabilizes the structure, as seen in monoclinic C2/c and orthorhombic P2₁2₁2₁ crystal systems .

Advanced Research Questions

Q. How is magnetic coupling analyzed in Co(hfac)₂-based coordination polymers?

Magnetic susceptibility measurements (AC/DC) determine exchange interactions, with CASSCF/CASPT2 calculations providing insights into spin states and g-tensors. For example, Co(II)-radical complexes exhibit strong antiferromagnetic coupling (J ≈ –150 cm⁻¹), attributed to short Co–O bond lengths (2.023 Å) and π-π stacking between ligands . Intrachain Co···Co distances (7.5–10.5 Å) further influence magnetic anisotropy .

Q. What mechanisms govern Co(hfac)₂ reactivity in chemical vapor deposition (CVD)?

Co(hfac)₂ decomposes on metal surfaces (e.g., Ag) to form Co(I)-hfac intermediates, requiring reductants like H₂ or CO for ligand-free Co deposition . In binary systems (e.g., Cu-Co), Co₂(CO)₈ reacts with Cu(hfac)₂ via redox pathways: 2Cu(hfac)2+Co2(CO)82Cu+2Co(hfac)2+8CO2\text{Cu(hfac)}_2 + \text{Co}_2(\text{CO})_8 \rightarrow 2\text{Cu} + 2\text{Co(hfac)}_2 + 8\text{CO} This highlights competitive ligand exchange and etching effects during co-deposition .

Q. How do thermodynamic properties influence Co(hfac)₂ stability?

Free energy studies of electron attachment to hfac⁻ ligands (e.g., ΔG ≈ –200 kJ/mol) reveal ligand field stabilization effects. Thermal decomposition kinetics (Eₐ ≈ 120 kJ/mol) correlate with ligand dissociation, critical for high-temperature applications like CVD .

Q. How do XPS and EPR elucidate the electronic structure of Co(hfac)₂?

XPS identifies satellite structures near main photoelectron lines (e.g., Co 2p₃/₂ at 780 eV), reflecting ligand-induced charge transfer. EPR spectra of low-spin Co(II) complexes show g⊥ > g|| (e.g., g|| = 1.848, g⊥ = 1.974), consistent with CASSCF-predicted d-orbital splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cobalt(II)hexafluoroacetylacetonate
Reactant of Route 2
Reactant of Route 2
Cobalt(II)hexafluoroacetylacetonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.